4-(Mesitylamino)-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
4-oxo-4-(2,4,6-trimethylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h6-7H,4-5H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMRDZKSIBMEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351987 | |
| Record name | 4-(MESITYLAMINO)-4-OXOBUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201741-53-9 | |
| Record name | 4-(MESITYLAMINO)-4-OXOBUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(Mesitylamino)-4-oxobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Mesitylamino)-4-oxobutanoic acid. The document details a plausible synthetic protocol, outlines key characterization methodologies, and presents expected analytical data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering a foundational understanding of this compound's preparation and analytical profile.
Introduction
This compound, also known as N-mesitylsuccinamic acid, is a carboxamide derivative of succinic acid. The presence of the sterically hindered mesityl group (2,4,6-trimethylphenyl) imparts unique conformational and electronic properties to the molecule. This structural feature can influence its reactivity, solubility, and biological activity, making it an interesting candidate for various applications in medicinal chemistry and materials science. This guide will detail a common synthetic route and the analytical techniques used to confirm its structure and purity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between mesitylamine (2,4,6-trimethylaniline) and succinic anhydride. This reaction proceeds via the opening of the anhydride ring by the amine nucleophile, resulting in the formation of the corresponding amic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure based on standard methods for the synthesis of N-substituted succinamic acids.
Materials:
-
Succinic anhydride (1.0 eq)
-
Mesitylamine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride in anhydrous THF.
-
To this solution, add mesitylamine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is dissolved in diethyl ether and washed sequentially with 1 M HCl, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Not available in the provided search results |
| Solubility | Soluble in polar organic solvents |
Spectroscopic Data
Note: The following spectral data are predicted based on the known structure of this compound and typical values for similar compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | br s | 1H | -COOH |
| ~8.0 - 9.0 | s | 1H | -NH- |
| ~6.8 | s | 2H | Aromatic C-H |
| ~2.7 | t | 2H | -CO-CH₂- |
| ~2.6 | t | 2H | -CH₂-COOH |
| ~2.2 | s | 3H | para-CH₃ |
| ~2.1 | s | 6H | ortho-CH₃ |
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxylic acid (-COOH) |
| ~171 | Amide carbonyl (-CONH-) |
| ~138 | Aromatic C-CH₃ (para) |
| ~135 | Aromatic C-CH₃ (ortho) |
| ~132 | Aromatic C-NH |
| ~129 | Aromatic C-H |
| ~31 | Methylene (-CO-CH₂-) |
| ~29 | Methylene (-CH₂-COOH) |
| ~21 | para-Methyl (-CH₃) |
| ~18 | ortho-Methyl (-CH₃) |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Broad | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (amide) |
| ~2950 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Strong | C=O stretch (amide I band) |
| ~1550 | Strong | N-H bend and C-N stretch (amide II band) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1200 | Strong | C-O stretch (carboxylic acid) |
| m/z | Interpretation |
| 235.12 | [M]⁺ (Molecular ion) |
| 218.12 | [M - OH]⁺ |
| 190.12 | [M - COOH]⁺ |
| 135.09 | [Mesitylamine fragment]⁺ |
| 120.08 | [Mesityl fragment]⁺ |
Experimental and Characterization Workflow
The following diagram illustrates the overall workflow from synthesis to characterization.
Caption: Workflow for the synthesis and characterization of the target compound.
Logical Relationship of Characterization Techniques
The different characterization techniques provide complementary information to elucidate the structure of the synthesized compound.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-(Mesitylamino)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Mesitylamino)-4-oxobutanoic acid, also known by its systematic name N-(2,4,6-trimethylphenyl)succinamic acid, is a fascinating molecule for researchers in the fields of medicinal chemistry and materials science. Its structure, which combines a carboxylic acid moiety with an N-aryl amide linkage to a sterically hindered mesityl group, suggests potential for diverse biological activities and unique material properties. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxyl C=O groups), as well as a hydrophilic carboxylic acid and a lipophilic mesityl group, imparts an amphiphilic character to the molecule.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a proposed workflow for its biological evaluation.
Core Physicochemical Properties
A summary of the key physicochemical identifiers and properties of this compound is presented below. It is important to note that while some experimental data is available, many of the listed properties are predicted values derived from computational models.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 201741-53-9 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| IUPAC Name | This compound |
| Synonyms | N-(2,4,6-trimethylphenyl)succinamic acid |
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 235.28 g/mol | [1] |
| Melting Point | Recrystallized to a constant melting point from ethanol.[1][2] | Experimental data for the exact melting point is not readily available in the searched literature. |
| Boiling Point | 425.7 ± 33.0 °C | Predicted[3] |
| Density | 1.182 ± 0.06 g/cm³ | Predicted[3] |
| pKa | 4.72 ± 0.10 | Predicted |
| Solubility | Information on the specific solubility of this compound is not detailed in the available literature. However, the presence of a carboxylic acid group suggests some solubility in polar solvents, while the mesityl group would contribute to solubility in nonpolar organic solvents. | - |
Experimental Protocols
Synthesis of this compound[1][2]
This protocol details the synthesis of this compound from succinic anhydride and 2,4,6-trimethylaniline.
Materials:
-
Succinic anhydride (0.025 mol)
-
2,4,6-trimethylaniline (0.025 mol)
-
Toluene (45 mL total)
-
Dilute hydrochloric acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
A solution of succinic anhydride (0.025 mol) in toluene (25 mL) is prepared in a reaction flask equipped with a stirrer.
-
A solution of 2,4,6-trimethylaniline (0.025 mol) in toluene (20 mL) is added dropwise to the succinic anhydride solution with constant stirring.
-
The resulting mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.
-
The reaction mixture is then treated with dilute hydrochloric acid to remove any unreacted 2,4,6-trimethylaniline.
-
The resulting solid product, N-(2,4,6-trimethylphenyl)succinamic acid, is collected by suction filtration.
-
The solid is washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid that may have formed.
-
The crude product is then purified by recrystallization from ethanol to a constant melting point.
Physicochemical Characterization
Following synthesis, the identity and purity of this compound can be confirmed using standard analytical techniques.
1. Elemental Analysis:
-
Protocol: A sample of the purified product is subjected to combustion analysis to determine the percentage composition of carbon, hydrogen, and nitrogen. The experimental values are then compared with the theoretical values calculated from the molecular formula (C₁₃H₁₇NO₃).
2. Infrared (IR) Spectroscopy:
-
Protocol: An IR spectrum of the solid sample is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically employing the KBr pellet technique. The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C stretches of the mesityl group.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, integration values, and coupling patterns of the signals are analyzed to confirm the molecular structure.
Biological Activity and Signaling Pathways
Currently, there is a lack of published data on the specific biological activities of this compound and its interactions with signaling pathways. The N-aryl amide and carboxylic acid moieties are present in a variety of biologically active compounds, suggesting that this molecule could be a candidate for biological screening. For instance, some N-aryl sulphonamide-quinazoline derivatives have been shown to activate the Hippo signaling pathway, while other aryl carboxamide derivatives act as inhibitors of Hypoxia-Inducible Factor 1α (HIF-1α) signaling.[4][5] Libraries of succinamic acid derivatives have also been screened for antifungal activity.[6]
Given the novelty of this specific compound, a hypothetical workflow for its initial biological screening is proposed below. This workflow outlines a logical progression from the synthesized compound to the identification of potential biological targets and mechanisms of action.
Conclusion
This compound presents as a molecule with well-defined synthetic accessibility and intriguing structural features. While its physicochemical properties are partially characterized, with a notable reliance on predicted data, there remains a significant opportunity for further experimental investigation into its solubility, melting point, and other physical characteristics. The most substantial knowledge gap lies in its biological activity. The provided hypothetical screening workflow serves as a roadmap for future research to elucidate the potential therapeutic applications of this and structurally related compounds. The detailed protocols and compiled data in this guide are intended to facilitate these future research endeavors.
References
- 1. N-(2,4,6-Trimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound CAS#: 201741-53-9 [m.chemicalbook.com]
- 4. Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parallel synthesis and yeast growth inhibition screening of succinamic acid libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Mesitylamino)-4-oxobutanoic acid (CAS: 201741-53-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Mesitylamino)-4-oxobutanoic acid (CAS Number: 201741-53-9), a chemical compound with potential applications in research and development. This document consolidates available physicochemical data, details a proven synthesis protocol, and outlines the current landscape of knowledge regarding its biological activity. All quantitative information is presented in clear, tabular formats for ease of reference and comparison. Experimental methodologies are described in detail to ensure reproducibility. To date, specific biological activities, mechanisms of action, and associated signaling pathways for this compound have not been reported in the reviewed scientific literature.
Chemical Identity and Physicochemical Properties
This compound, also known by its synonym N-(2,4,6-Trimethylphenyl)succinamic acid, is a carboxylic acid derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 201741-53-9 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | AKOS BBB/487; OTAVA-BB 7110950742; 3-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]PROPANOIC ACID | |
| Predicted Boiling Point | 425.7±33.0 °C | [3] |
| Predicted Density | 1.182±0.06 g/cm³ | [3] |
| Predicted pKa | 4.72±0.10 | [3] |
Synthesis Protocol
A reliable method for the synthesis of this compound has been documented. The protocol involves the reaction of succinic anhydride with 2,4,6-trimethylaniline.
Materials and Reagents
-
Succinic anhydride
-
2,4,6-trimethylaniline
-
Toluene
-
Dilute Hydrochloric Acid
-
Ethanol (for recrystallization)
-
Water
Experimental Procedure
-
A solution of succinic anhydride (0.025 mole) in toluene (25 cc) is prepared.
-
A separate solution of 2,4,6-trimethylaniline (0.025 mole) in toluene (20 cc) is prepared.
-
The 2,4,6-trimethylaniline solution is added dropwise to the succinic anhydride solution with constant stirring.
-
The resulting mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.
-
To remove any unreacted 2,4,6-trimethylaniline, the mixture is treated with dilute hydrochloric acid.
-
The resulting solid product, N-(2,4,6-trimethylphenyl)succinamic acid, is collected by filtration under suction.
-
The solid is washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid that may have formed.
-
The crude product is then recrystallized from ethanol to a constant melting point to obtain the purified compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
As of the date of this publication, a review of the scientific literature did not yield any specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound (CAS: 201741-53-9). While related compounds, such as other succinimide derivatives, have been investigated for a range of pharmacological activities, no such data is currently available for this specific molecule.
Future Research Directions
The absence of biological data presents an opportunity for novel research. A logical next step for researchers interested in this compound would be to conduct broad biological screening assays.
Caption: A potential workflow for investigating the biological activity of the compound.
Conclusion
This compound is a well-characterized compound in terms of its chemical identity and synthesis. The provided experimental protocol offers a clear and reproducible method for its preparation. However, its biological profile remains unexplored. This technical guide serves as a foundational resource for researchers, highlighting the existing knowledge and underscoring the significant opportunities for future investigation into the potential therapeutic or biological applications of this molecule. Further research, beginning with broad biological screening, is warranted to elucidate its pharmacological properties.
References
A Technical Guide to the Biological Activities of 4-(Mesitylamino)-4-oxobutanoic Acid Derivatives and Related N-Arylsuccinamic Acids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activities of 4-(Mesitylamino)-4-oxobutanoic acid and its specific derivatives are limited in publicly available literature. This guide, therefore, provides a comprehensive overview based on the activities of structurally related compounds, including N-arylsuccinamic acids, succinimides, and other arylalkanoic acid derivatives, to infer potential therapeutic applications and guide future research.
Introduction
N-arylsuccinamic acids and their derivatives represent a class of compounds with a versatile chemical scaffold that has been explored for a range of biological activities. The core structure, consisting of a succinic acid moiety linked to an aromatic amine, allows for diverse chemical modifications, leading to a wide spectrum of pharmacological effects. This technical guide consolidates the current understanding of the potential anticancer, antimicrobial, and anti-inflammatory activities of this class of compounds, providing a foundation for further investigation into derivatives such as this compound.
Potential Biological Activities and Data Presentation
Based on studies of structurally similar molecules, derivatives of this compound are hypothesized to exhibit significant biological activities. The following sections summarize the key findings for related compounds.
Anticancer Activity
Derivatives of succinimide and other N-substituted compounds have demonstrated notable cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Selected N-Substituted Succinimide and Hydroxamic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Succinimide Derivative 1e | HeLa (Cervical Carcinoma) | 3.2 | [1] |
| K562 (Myelogenous Leukemia) | 5.8 | [1] | |
| MOLT-4 (T-Lymphoid) | 8 | [1] | |
| Succinimide Derivative 1b | MOLT-4 (T-Lymphoid) | 7 | [1] |
| 3-amino-5-methyl benzohydroxamic acid (c) | A549 (Lung Cancer) | 0.78 mM | [2] |
| HeLa (Cervical Cancer) | 0.25 mM | [2] | |
| 4-amino-3-methyl benzohydroxamic acid (b) | HeLa (Cervical Cancer) | 0.54 mM | [2] |
Antimicrobial Activity
N-aryl amino acids and related succinic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected N-Aryl Amino Acid Derivatives
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| N-(4-Nitrophenyl)-L-proline 3a | Escherichia coli | <2.5 | [3] |
| Streptococcus pneumoniae | <2.5 | [3] | |
| Staphylococcus aureus | 5 | [3] | |
| N-(4-Cyanophenyl)-L-proline 3c | Escherichia coli | 2.5 | [3] |
Anti-inflammatory Activity
Arylalkanoic acids and succinic acid derivatives are known to possess anti-inflammatory properties. Their mechanism is often linked to the inhibition of prostaglandin biosynthesis, which is a key process in inflammation. Some succinic acid derivatives have also been shown to modulate the production of inflammatory cytokines like IL-6.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of related compounds.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized microbial suspension (adjusted to 0.5 McFarland standard) is diluted in the growth medium.
-
Inoculation: Each well is inoculated with the microbial inoculum. A positive control (microorganism without the test compound) and a negative control (medium without microorganism) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound or a reference drug (e.g., a known NSAID) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Visualizations: Diagrams of Workflows and Pathways
The following diagrams illustrate a general workflow for screening biological activities and a hypothetical signaling pathway that could be modulated by N-arylsuccinamic acid derivatives.
References
- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 4-(Mesitylamino)-4-oxobutanoic Acid: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Promising Succinamic Acid Derivative for Drug Discovery and Development
Introduction
In the landscape of medicinal chemistry, the succinamic acid scaffold has emerged as a versatile template for the design of novel therapeutic agents. This technical guide delves into the potential applications of a specific derivative, 4-(Mesitylamino)-4-oxobutanoic acid, a compound of interest for researchers and drug development professionals. While direct biological data on this molecule is nascent, this document extrapolates its potential from the well-documented activities of structurally related N-arylsuccinamic acids and analyzes the unique contribution of the mesityl moiety. This guide provides a comprehensive overview of its synthetic route, potential therapeutic targets, relevant experimental protocols, and hypothesized mechanisms of action to stimulate further investigation into its medicinal chemistry applications.
Physicochemical Properties
This compound is a carboxylic acid derivative with the following key characteristics:
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 201741-53-9 |
Synthesis
The synthesis of this compound can be achieved through a straightforward and well-established chemical reaction. The general approach involves the acylation of mesitylamine (2,4,6-trimethylaniline) with succinic anhydride. This reaction is typically carried out in an aprotic solvent.
A general workflow for the synthesis is depicted below:
Caption: General synthesis workflow for this compound.
Potential Therapeutic Applications
Based on the established biological activities of structurally similar N-arylsuccinamic acids, this compound holds promise in several therapeutic areas. The presence of the bulky and lipophilic mesityl group is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.
Anti-Diabetic Agent: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Hypothesis: this compound may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like GLP-1 and GIP. Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.
Studies on other N-arylsuccinamic acid derivatives have demonstrated their potential as DPP-4 inhibitors. The mesityl group, with its steric bulk, could enhance binding affinity and selectivity for the active site of the DPP-4 enzyme.
Quantitative Data for Analogous Compounds:
| Compound | Target | IC₅₀ (µM) | Reference |
| Succinimide Derivative | DPP-4 | 0.07 | [1] |
| N-Aryl Succinamic Acid Analog 1 | DPP-4 | 3.64 | [2] |
| N-Aryl Succinamic Acid Analog 2 | DPP-4 | 11.99 | [2] |
Anti-Cancer Agent: Induction of Apoptosis
Hypothesis: this compound may exhibit anti-proliferative and pro-apoptotic effects in cancer cells. Research on α-hydroxy succinamic acid has shown its ability to upregulate pro-apoptotic genes like p53 and Bax, while downregulating anti-apoptotic proteins.[2][3]
The proposed mechanism involves the induction of the intrinsic apoptotic pathway, which is often dysregulated in cancer. The mesityl group could facilitate cell membrane permeability and interaction with intracellular targets.
Signaling Pathway: Hypothesized Induction of Apoptosis
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Quantitative Data for Analogous Compounds in Cancer Cell Lines:
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Cinnamic acid derivatives | HL60 (Leukemia) | 8.09 | [4] |
| Cinnamic acid derivatives | MCF-7 (Breast Cancer) | 3.26 | [4] |
| Cinnamic acid derivatives | A549 (Lung Cancer) | 9.34 | [4] |
| Coumarin derivatives | PC-3 (Prostate Cancer) | 3.56 | [4] |
Neurological Disorders: Acetylcholinesterase (AChE) Inhibition
Hypothesis: The structural features of this compound suggest its potential as an acetylcholinesterase (AChE) inhibitor. Aryl succinic acid derivatives have been reported to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine.[5] Inhibiting AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological conditions. The N-aryl group plays a crucial role in binding to the active site of the enzyme, and the specific substitutions on the aryl ring can modulate the inhibitory potency.
Quantitative Data for Analogous Compounds:
| Compound Class | Target | Kᵢ (µM) | Reference |
| Succinimide Derivatives | Acetylcholinesterase | 29,000 - 31,000 (IC₅₀) | [6] |
| Aryl Succinic Acid Derivatives | Acetylcholinesterase | Varies based on substitution | [5] |
The Role of the Mesityl Group
The N-mesityl (2,4,6-trimethylphenyl) group is a key structural feature of the target molecule and is expected to confer specific properties that could enhance its therapeutic potential.
-
Steric Hindrance: The three methyl groups provide significant steric bulk. This can influence the compound's conformational preferences and its binding mode within a protein's active site. This steric hindrance can also protect the amide bond from enzymatic hydrolysis, potentially increasing the compound's metabolic stability and half-life.[7]
-
Lipophilicity: The methyl groups increase the lipophilicity of the molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which is particularly relevant for potential applications in neurological disorders.
-
Electronic Effects: The methyl groups are weakly electron-donating, which can influence the electronic properties of the aromatic ring and the adjacent amide group, potentially affecting hydrogen bonding and other non-covalent interactions with biological targets.
Experimental Protocols
Synthesis of this compound
Materials:
-
Succinic anhydride
-
Mesitylamine (2,4,6-trimethylaniline)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 equivalent) in anhydrous toluene.
-
To this solution, add mesitylamine (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours or at a slightly elevated temperature (e.g., 50-60 °C) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If so, collect the solid by filtration and wash with a small amount of cold toluene.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
In Vitro DPP-4 Inhibition Assay
Workflow for DPP-4 Inhibition Assay
Caption: Workflow for a typical in vitro DPP-4 inhibition assay.
Procedure:
-
Prepare solutions of recombinant human DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compound (this compound) in a suitable assay buffer (e.g., Tris-HCl, pH 8.0).
-
In a 96-well microplate, add the assay buffer, DPP-4 enzyme, and varying concentrations of the test compound. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (blank).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation/Emission = 360/460 nm) kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the test compound wells to the control wells.
-
The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the test compound concentration.
Cell Viability (MTT) Assay
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC₅₀ value is determined.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Procedure:
-
Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, AChE, DTNB, and varying concentrations of the test compound.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI substrate.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ or Kᵢ value.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, the data from structurally related N-arylsuccinamic acids provide a strong rationale for its investigation as a potential therapeutic agent. The unique steric and electronic properties conferred by the mesityl group may lead to enhanced potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and in vitro evaluation of this compound in assays for DPP-4 inhibition, anti-cancer activity, and acetylcholinesterase inhibition. Promising in vitro results should be followed by in vivo studies to assess its efficacy and safety in relevant animal models. The exploration of this and other N-substituted succinamic acid derivatives represents a promising avenue for the discovery of novel drugs with improved therapeutic profiles. This technical guide serves as a foundational resource to inspire and direct these future research endeavors.
References
- 1. Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Succinimide–Thiazolidinedione Hybrids as Multitarget Antidiabetic Agents: Design, Synthesis, Bioevaluation, and Molecular Modelling Studies | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. jddtonline.info [jddtonline.info]
- 7. juniperpublishers.com [juniperpublishers.com]
4-(Mesitylamino)-4-oxobutanoic Acid: A Comprehensive Technical Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Mesitylamino)-4-oxobutanoic acid is a specialized chemical intermediate with potential applications in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a detailed overview of its synthesis, physicochemical properties, and potential reactivity as a building block in organic synthesis. Experimental protocols for its preparation via the acylation of mesitylamine with succinic anhydride are presented, alongside characterization data. Furthermore, this document explores the landscape of related N-aryl amido-acids and their derivatives, highlighting potential downstream applications and signaling pathway interactions relevant to drug discovery.
Introduction
N-substituted succinamic acids, such as this compound, represent a versatile class of chemical intermediates. Their bifunctional nature, possessing both a carboxylic acid and an amide moiety, allows for a diverse range of chemical transformations. The incorporation of a sterically hindered mesityl group is anticipated to impart unique solubility, stability, and conformational properties to its derivatives. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, predictive models and data from analogous compounds provide valuable insights into its characteristics.
| Property | Predicted Value | Reference |
| CAS Number | 201741-53-9 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Boiling Point | 425.7 ± 33.0 °C | [1] |
| Density | 1.182 ± 0.06 g/cm³ | [1] |
| pKa | 4.72 ± 0.10 | [1] |
Synthesis of this compound
The most direct and established method for the synthesis of N-aryl succinamic acids is the ring-opening acylation of succinic anhydride with the corresponding aniline.[2][3][4] This reaction is typically high-yielding and proceeds under mild conditions.
General Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-substituted succinamic acids.[2][5]
Materials:
-
Succinic anhydride (1.0 eq)
-
Mesitylamine (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add succinic anhydride and anhydrous dichloromethane.
-
Stir the mixture until the succinic anhydride is fully dissolved.
-
Slowly add mesitylamine dropwise to the stirred solution at room temperature.
-
A precipitate is expected to form upon addition.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a white or off-white solid.
Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the mesityl group, the methyl protons of the mesityl group, and the methylene protons of the butanoic acid chain. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons of the mesityl group, and the aliphatic carbons of the butanoic acid chain. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the carboxylic acid and amide, and the O-H stretch of the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 235.28. |
| Melting Point | A sharp melting point is indicative of high purity. |
Potential Applications as a Chemical Intermediate
This compound is a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds with potential biological activity.
Synthesis of N-Mesitylsuccinimide
The carboxylic acid and amide functionalities can undergo intramolecular cyclization to form the corresponding succinimide derivative. This transformation can typically be achieved through heating or by using a dehydrating agent such as acetic anhydride.[2][6]
Caption: Cyclization to N-Mesitylsuccinimide.
Succinimide derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[7]
Elaboration of the Carboxylic Acid Moiety
The carboxylic acid group can be converted into a variety of other functional groups, such as esters, acid chlorides, and amides, providing further opportunities for molecular diversification.
Potential Biological Significance
While the direct biological activity of this compound is uncharacterized, related N-aryl amides of 4-oxo-butanoic acids have been investigated for their anti-inflammatory and antinociceptive activities.[8] Furthermore, succinamic acid derivatives are structurally related to intermediates in metabolic pathways.[5]
Logical Workflow for Drug Discovery Application
The utilization of this compound as a chemical intermediate in a drug discovery program can be visualized as a logical workflow.
Caption: Drug Discovery Workflow.
Conclusion
This compound presents itself as a valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials, coupled with the potential for diverse chemical transformations, makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers to explore the utility of this compound in their own research and development programs.
References
- 1. This compound CAS#: 201741-53-9 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of 4-(Mesitylamino)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of 4-(Mesitylamino)-4-oxobutanoic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established protocols and best practices for characterizing analogous carboxylic acid amides. The guide details experimental workflows for solubility assessment in various solvents and comprehensive stability profiling under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. This includes protocols for forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule. All quantitative data is presented in a structured tabular format for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a carboxylic acid amide with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development and application. Solubility influences bioavailability, formulation, and reaction kinetics, while stability data is essential for determining shelf-life, storage conditions, and degradation pathways. This guide outlines the requisite experimental procedures to fully characterize these critical parameters.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1][2] |
| CAS Number | 201741-53-9 | [1][2] |
| Boiling Point (Predicted) | 425.7±33.0 °C | [2] |
| Density (Predicted) | 1.182±0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.72±0.10 | [2] |
Solubility Determination
The solubility of a compound is a critical parameter for its handling, formulation, and biological absorption. The following section details the experimental protocol for determining the solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, dichloromethane)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Quantification instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Calculate the solubility in units of mg/mL or mol/L.
Logical Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Exemplary Solubility Data Table
Since specific data is unavailable, the following table illustrates how experimentally determined solubility data for this compound would be presented.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Water | 25 | Data not available | HPLC-UV |
| Phosphate Buffer (pH 7.4) | 25 | Data not available | HPLC-UV |
| Ethanol | 25 | Data not available | HPLC-UV |
| Methanol | 25 | Data not available | HPLC-UV |
| Acetone | 25 | Data not available | HPLC-UV |
| Dichloromethane | 25 | Data not available | HPLC-UV |
Stability Assessment
Stability testing is performed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify likely degradation products and to establish the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector or LC-MS)
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat the solution (e.g., at 60 °C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with a suitable base, dilute, and analyze.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Maintain the solution at room temperature or elevated temperature for a specified period.
-
At various time points, withdraw samples, neutralize with a suitable acid, dilute, and analyze.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
At various time points, withdraw samples, dilute, and analyze.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in an oven at an elevated temperature (e.g., 70 °C).
-
At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation (Solid State and Solution):
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
At the end of the exposure period, analyze the samples.
-
Analysis:
-
For all studies, a control sample (unstressed) should be analyzed concurrently.
-
The analytical method should be able to separate the parent compound from any degradation products.
-
Mass balance should be calculated to ensure that all degradation products are accounted for.
Signaling Pathway for Forced Degradation Studies
Caption: Forced degradation study workflow.
Exemplary Stability Data Table
The following table illustrates how the results of a forced degradation study for this compound would be summarized.
| Stress Condition | Time | % Assay of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60 °C) | 24h | Data not available | Data not available | Data not available |
| 0.1 M NaOH (RT) | 24h | Data not available | Data not available | Data not available |
| 3% H₂O₂ (RT) | 24h | Data not available | Data not available | Data not available |
| Thermal (70 °C) | 7 days | Data not available | Data not available | Data not available |
| Photolytic | 1.2 million lux h | Data not available | Data not available | Data not available |
Conclusion
References
4-(Mesitylamino)-4-oxobutanoic Acid in Drug Discovery: A Technical Guide
An In-depth Examination of a Succinamic Acid Derivative and its Potential in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-(mesitylamino)-4-oxobutanoic acid, a member of the succinamic acid class of compounds, within the context of drug discovery and development. While specific research on this particular molecule is limited in publicly available literature, this document extrapolates from the broader family of N-aryl succinamic acids to detail its potential synthesis, biological activities, and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of small molecules derived from succinic acid.
Introduction
Succinamic acid derivatives, characterized by a core structure resulting from the reaction of succinic anhydride with an amine, have emerged as a versatile scaffold in medicinal chemistry. These compounds have been investigated for a range of biological activities, including enzyme inhibition and anticancer properties. The molecule this compound, with its N-mesityl substitution, presents a unique structural motif within this class, suggesting the potential for distinct pharmacological properties. This guide will explore the available information on related compounds to build a comprehensive picture of the potential of this compound in drug discovery.
Synthesis of this compound
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of N-aryl succinamic acids involves the reaction of an aromatic amine with succinic anhydride.[1]
Experimental Protocol: General Synthesis of N-Aryl Succinamic Acids
Materials:
-
Aromatic amine (in this case, mesitylamine)
-
Succinic anhydride
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM))
-
Stirring apparatus
-
Reaction vessel
-
Cooling/heating system as required
Procedure:
-
In a clean, dry reaction vessel, dissolve the aromatic amine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirred solution, add succinic anhydride (1 to 1.2 equivalents) portion-wise at room temperature.
-
The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a period of time, which can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[1]
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure N-aryl succinamic acid.
Potential Biological Activities and Drug Discovery Applications
Enzyme Inhibition
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: N4-sulfonamido-succinamic acid derivatives have been evaluated as potential inhibitors of DPP-IV, an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment.[1] Some of these derivatives displayed inhibitory activity, suggesting that the succinamic acid scaffold can be a starting point for the design of novel DPP-IV inhibitors.[1]
Acetylcholinesterase (AChE) Inhibition: Certain aryl succinic acid derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[2] This indicates that the succinamic acid core could be explored for the development of new therapies for neurodegenerative disorders.
Anticancer Activity
A study on a succinamic acid derivative, α-hydroxy succinamic acid (α-HSA), demonstrated its potential as an anticancer agent. The compound was shown to decrease the viability of a human head and neck cancer cell line (SCC4) and induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene survivin.[3]
Quantitative Data on Related Succinamic Acid Derivatives
The following table summarizes the available quantitative data for various succinamic acid derivatives from the literature. It is important to note that these data are for related compounds and not for this compound itself.
| Compound Class | Target | Assay | Result | Reference |
| N4-sulfonamido-succinamic acid derivatives | DPP-IV | In vitro inhibition assay | Compound 10 showed 23% inhibition at 10 µM | [1] |
| α-hydroxy succinamic acid (α-HSA) | SCC4 cancer cells | Cell viability assay | LC50 observed between 100 and 200 µg/mL | [3] |
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the biological activity of succinamic acid derivatives, based on published studies.
DPP-IV Inhibition Assay
This protocol is based on a fluorescence-based method for screening DPP-IV inhibitors.[1]
Materials:
-
DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer
-
Test compound (e.g., a succinamic acid derivative)
-
Positive control inhibitor
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the DPP-IV enzyme to each well.
-
Add the test compound dilutions, positive control, and a vehicle control to the respective wells.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission) over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cancer Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is often used to measure cell viability and proliferation.[3]
Materials:
-
Cancer cell line (e.g., SCC4)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability for each concentration and determine the LC50 value.
Conclusion and Future Directions
While specific data on this compound in drug discovery is currently lacking, the broader class of succinamic acid derivatives demonstrates significant potential as a versatile scaffold for the development of novel therapeutic agents. The established synthetic routes and the diverse biological activities observed for related compounds provide a strong foundation for future research.
Future investigations should focus on the synthesis and comprehensive biological evaluation of this compound. Screening this compound against a panel of enzymes and cancer cell lines would be a crucial first step in elucidating its therapeutic potential. Structure-activity relationship (SAR) studies on derivatives of this molecule could further optimize its activity and lead to the identification of potent and selective drug candidates. The insights gained from such studies will be invaluable in unlocking the full potential of this and other succinamic acid derivatives in medicine.
References
- 1. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Mesitylamino)-4-oxobutanoic Acid and its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Mesitylamino)-4-oxobutanoic acid and its structural analogs, belonging to the class of N-arylsuccinamic acids, have emerged as a promising scaffold in medicinal chemistry. These compounds are characterized by a succinic acid backbone linked to an aromatic amine via an amide bond. The structural versatility of the aryl moiety allows for the modulation of physicochemical and pharmacological properties, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their potential as anticancer agents through the inhibition of histone deacetylases (HDACs).
Core Structure and Analogs
The fundamental structure of the parent compound, this compound, is depicted below. Structural analogs can be generated by modifying the substitution pattern on the aromatic ring.
Core Structure:
Where Ar represents the mesityl (2,4,6-trimethylphenyl) group.
This guide will explore analogs where the mesityl group is replaced by other substituted aryl moieties, leading to variations in steric and electronic properties that can significantly impact biological activity.
Synthesis of this compound and its Analogs
The synthesis of N-arylsuccinamic acids is typically achieved through a straightforward and high-yielding one-step reaction involving the acylation of an appropriate aniline derivative with succinic anhydride.[1][2]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Succinic anhydride
-
2,4,6-Trimethylaniline (Mesitylamine)
-
Toluene
-
Dilute Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
A solution of succinic anhydride (0.025 mol) in toluene (25 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirring solution, a solution of 2,4,6-trimethylaniline (0.025 mol) in toluene (20 mL) is added dropwise at room temperature.
-
The reaction mixture is stirred for approximately one hour and then allowed to stand for an additional hour to ensure the completion of the reaction.
-
The mixture is then treated with dilute hydrochloric acid to quench the reaction and remove any unreacted 2,4,6-trimethylaniline.
-
The resulting solid precipitate, N-(2,4,6-trimethylphenyl)succinamic acid, is collected by vacuum filtration.
-
The collected solid is washed thoroughly with water to remove any unreacted succinic anhydride and succinic acid.
-
The crude product is then purified by recrystallization from ethanol to yield the final product.
This general protocol can be adapted for the synthesis of various structural analogs by substituting 2,4,6-trimethylaniline with other appropriately substituted anilines.
Biological Activity and Data Presentation
N-arylsuccinamic acids and their derivatives have shown potential as anticancer agents, with a key mechanism of action being the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[3][4]
Table 1: Cytotoxicity of N-Arylsuccinamic Acid Analogs and Related Compounds against Cancer Cell Lines
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| N4-sulfonamido-benzoyl acetic acid derivative (Compound 17) | DPP IV Inhibitory Assay | 33.5 | [5] |
| Usnic acid-amine conjugate (1,8-diaminooctane derivative) | L1210 (Murine leukemia) | Not specified, but showed significant cytotoxicity | [6] |
| Glycyrrhetinic amide (Ethylenediamine derivative) | A2780 (Ovarian cancer) | EC50 values of 11.3 and 20.1 µM for two related compounds | [7] |
| Ursolic acid derivative (Compound 13) | HeLa, SKOV3, BGC-823 | More potent than ursolic acid | [8] |
| Sulfamide derivative (Compound 18) | A549 (Non-small cell lung cancer) | 50% growth inhibition at 10 µM after 36h | [9] |
| Succinic acid | CAKI-2 (Renal cancer) | Reduced viability at 25 µM and 50 µM | [10][11] |
| Succinic acid | ACHN (Renal cancer) | Reduced viability at 25 µM and 50 µM | [10][11] |
Table 2: HDAC Inhibitory Activity of N-Arylsuccinamic Acid Analogs and Related Compounds
| Compound/Analog Class | HDAC Isoform(s) | IC50 (nM) | Reference |
| Ethylketone-based Class I HDAC inhibitor (Compound 6) | HDAC1, HDAC2, HDAC3 | 1.7, 2.8, 1.1 | [4] |
| Imidazo[1,2-α]pyridine-based HDAC6 inhibitor (Compound 22) | HDAC6 | Low nanomolar | [12] |
| Imidazo[1,2-α]pyridine-based HDAC6 inhibitor (Compound 23) | HDAC6 | Low nanomolar | [12] |
| N-(2-aminophenyl)-benzamide inhibitor (GK444) | Class I HDACs (1, 2, 3) | 100 - 361 | [12] |
| N-(2-aminophenyl)-benzamide inhibitor (GK718) | Class I HDACs (1, 2, 3) | 139 - 259 | [12] |
| Isatin-based HDAC inhibitor (Compound 9n) | HDAC1, HDAC2, HDAC3 | 32, 256, 311 | [13] |
Experimental Protocols for Biological Evaluation
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
In Vitro HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer
-
Developer solution
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: The HDAC enzyme, assay buffer, and test compound at various concentrations are added to the wells of a 96-well plate.
-
Substrate Addition: The reaction is initiated by adding the fluorogenic HDAC substrate.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Development: The developer solution is added to each well to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of HDAC inhibition is calculated relative to a control without an inhibitor, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Visualization
Putative Mechanism of Action: HDAC Inhibition
N-arylsuccinamic acids are hypothesized to act as HDAC inhibitors. The general structure of these compounds, featuring a zinc-binding group (the carboxylic acid), a linker region (the ethyl chain), and a cap group (the aryl moiety), is consistent with the pharmacophore model for many known HDAC inhibitors. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of action via HDAC inhibition.
General Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the typical workflow for the synthesis and biological evaluation of this compound and its analogs.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
This compound and its structural analogs represent a valuable chemical scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their straightforward synthesis and the potential to modulate biological activity through structural modifications make them attractive candidates for further investigation. The likely mechanism of action through HDAC inhibition provides a solid rationale for their anticancer effects. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers dedicated to advancing the discovery and development of this promising class of compounds. Further studies are warranted to elucidate the specific biological targets and signaling pathways modulated by these analogs to fully realize their therapeutic potential.
References
- 1. N-(2,4,6-Trimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activities of usnic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives | MDPI [mdpi.com]
- 9. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"step-by-step synthesis protocol for 4-(Mesitylamino)-4-oxobutanoic acid"
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-(Mesitylamino)-4-oxobutanoic acid. This compound is synthesized via a nucleophilic acyl substitution reaction, specifically the aminolysis of succinic anhydride with mesitylamine (2,4,6-trimethylaniline). The reaction proceeds through a ring-opening mechanism to yield the desired N-substituted succinamic acid.[1][2] This protocol includes information on materials, reaction setup, execution, product isolation, and purification. All quantitative data are summarized in tables, and a graphical representation of the workflow is provided.
Introduction
This compound is a carboxylic acid derivative characterized by an amide linkage between a mesityl group and a butanoic acid chain.[3] The synthesis involves the reaction of a primary amine (mesitylamine) with a cyclic anhydride (succinic anhydride). This reaction is a classic example of nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an amide and a carboxylic acid functionality.[1][2] The reaction is typically conducted at or below room temperature to selectively yield the monoacylation product.[4][5]
Reaction Scheme:
Succinic Anhydride + Mesitylamine → this compound
Materials and Equipment
2.1 Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| Succinic Anhydride | 108-30-5 | C₄H₄O₃ | 100.07 | Sigma-Aldrich | Purity ≥ 99% |
| Mesitylamine (2,4,6-Trimethylaniline) | 88-05-1 | C₉H₁₃N | 135.21 | [6] | Acros Organics |
| Anhydrous Toluene | 108-88-3 | C₇H₈ | 92.14 | Fisher Scientific | DriSolv Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | J.T. Baker | 1 M Aqueous Solution |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house | Millipore System |
2.2 Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Vacuum pump
-
Glass fritted funnel
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer (for characterization)
Experimental Protocol
3.1 Reaction Setup
-
Place a 100 mL round-bottom flask equipped with a magnetic stir bar on a magnetic stirrer.
-
Set up an ice bath around the flask to maintain a temperature of 0-5 °C.
-
Fit the flask with a dropping funnel. Ensure all glassware is dry.
3.2 Synthesis Procedure
-
Dissolution of Reactants:
-
In the 100 mL round-bottom flask, dissolve succinic anhydride (1.0 g, 10.0 mmol, 1.0 eq) in 25 mL of anhydrous toluene.
-
In a separate beaker, dissolve mesitylamine (1.35 g, 10.0 mmol, 1.0 eq) in 15 mL of anhydrous toluene.
-
-
Addition of Amine:
-
Transfer the mesitylamine solution to the dropping funnel.
-
Begin stirring the succinic anhydride solution in the ice bath.
-
Add the mesitylamine solution dropwise to the stirred succinic anhydride solution over a period of 20-30 minutes. Maintain the reaction temperature at 0-5 °C.
-
-
Reaction:
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.[5]
-
A white precipitate should form during the reaction.
-
After 1 hour, remove the ice bath and allow the reaction mixture to warm to room temperature while stirring for an additional 2 hours.
-
3.3 Work-up and Purification
-
Isolation of Crude Product:
-
Filter the resulting white precipitate using a Büchner funnel under vacuum.
-
Wash the collected solid with a small amount of cold toluene (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the crude product under vacuum for 1 hour.
-
-
Acid-Base Extraction (Optional, for higher purity):
-
Dissolve the crude solid in a 5% w/v sodium bicarbonate solution.
-
Extract the aqueous solution with diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.[7]
-
Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
-
-
Recrystallization:
-
Recrystallize the crude product from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to obtain the pure this compound.
-
Dry the purified crystals in a vacuum oven at 40-50 °C overnight.
-
3.4 Product Characterization
The final product should be a white crystalline solid. The identity and purity should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₇NO₃[3] |
| Molecular Weight | 235.28 g/mol [3][8] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Boiling Point (Predicted) | 425.7 ± 33.0 °C[8] |
| pKa (Predicted) | 4.72 ± 0.10[8] |
Safety and Handling Precautions
-
Conduct all steps of the synthesis in a well-ventilated fume hood.[9][10]
-
Mesitylamine: Toxic if swallowed or in contact with skin.[11] Causes skin irritation.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11]
-
Succinic Anhydride: Causes serious eye irritation and may cause an allergic skin reaction.[10][12] Avoid formation of dust and aerosols.[13]
-
Toluene: Flammable liquid and vapor. May cause respiratory irritation.[14] Keep away from heat, sparks, and open flames.[14][15]
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).[9][11][14][16]
-
Dispose of all chemical waste according to institutional and local regulations.[17]
Diagrams
5.1 Reaction Workflow
Caption: Workflow for the synthesis of this compound.
5.2 Signaling Pathway (Reaction Mechanism)
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(BENZYLAMINO)-4-OXOBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solved 30. Succinic anhydride is treated with one equivalent | Chegg.com [chegg.com]
- 8. This compound CAS#: 201741-53-9 [m.chemicalbook.com]
- 9. multichemindia.com [multichemindia.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Mesitylene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Synthesis of 4-(Mesitylamino)-4-oxobutanoic Acid as a Model for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-(Mesitylamino)-4-oxobutanoic acid. This synthesis serves as a practical example of amide bond formation, a cornerstone reaction in organic chemistry and drug discovery. The protocols outlined below are designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Introduction
Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, proteins, and numerous pharmaceuticals. The formation of these bonds is a critical step in the synthesis of new chemical entities for drug development. This compound is a carboxylic acid derivative containing an amide linkage. Its synthesis, through the reaction of mesitylamine with succinic anhydride, provides an excellent and straightforward model for studying the principles and techniques of amide bond formation via acylation of an amine with a cyclic anhydride.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₇NO₃
-
Molecular Weight: 235.28 g/mol
-
CAS Number: 201741-53-9
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between mesitylamine (2,4,6-trimethylaniline) and succinic anhydride. The lone pair of electrons on the nitrogen atom of mesitylamine attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which then collapses to form the final amide product, a stable amido-acid.
Figure 1: Overall reaction for the synthesis of this compound.
The diagram below illustrates the logical flow of the reaction mechanism.
Figure 2: Logical workflow of the reaction mechanism.
Experimental Protocol
This protocol details the synthesis of this compound from mesitylamine and succinic anhydride.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Mesitylamine | 135.21 | 10.0 | 1.35 g |
| Succinic Anhydride | 100.07 | 10.0 | 1.00 g |
| Toluene | - | - | 20 mL |
| Hydrochloric Acid (1 M) | - | - | As needed |
| Deionized Water | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add mesitylamine (1.35 g, 10.0 mmol) and succinic anhydride (1.00 g, 10.0 mmol).
-
Solvent Addition: Add 20 mL of toluene to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The product may begin to precipitate.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 M hydrochloric acid (2 x 20 mL) to remove any unreacted mesitylamine.
-
Wash with deionized water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
The experimental workflow is summarized in the diagram below.
Figure 3: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting materials and the expected product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa |
| Mesitylamine | C₉H₁₃N | 135.21 | 232 | 4.4 (Conjugate acid) |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 261 | - |
| This compound | C₁₃H₁₇NO₃ | 235.28 | 425.7 (Predicted) | 4.72 (Predicted) |
Applications in Drug Development and Research
While this compound itself may not be a therapeutic agent, its synthesis and the class of molecules it belongs to (amido-acids) are highly relevant in medicinal chemistry and drug development.
-
Scaffold for Synthesis: The carboxylic acid and amide functionalities provide two reactive handles for further chemical modification, making it a useful building block for creating more complex molecules and libraries of compounds for screening.
-
Peptidomimetics: The amide linkage is the defining feature of peptides. Molecules like this can be used in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but may have improved pharmacological properties, such as better stability and oral bioavailability.
-
Linker Technology: The bifunctional nature of this molecule makes it a candidate for use as a linker in antibody-drug conjugates (ADCs) or PROTACs, where it can connect a targeting moiety to a payload or a protein of interest to an E3 ligase.
Safety and Handling
-
Mesitylamine: Toxic and an irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Succinic Anhydride: Corrosive and can cause severe skin and eye irritation. Handle with care and appropriate PPE.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
Application Notes and Protocols: N-Acylation with 4-(Mesitylamino)-4-oxobutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds, which are prevalent in pharmaceuticals, natural products, and polymers.[1] This document provides a detailed experimental protocol for the N-acylation of a primary or secondary amine using 4-(Mesitylamino)-4-oxobutanoic acid. The described method employs a common coupling agent-mediated pathway, which is a widely adopted strategy for efficient amide bond formation under mild conditions.[2] The protocol is intended to serve as a general guideline for researchers in drug discovery and medicinal chemistry.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the N-acylation reaction. The values for the amine and product will vary depending on the specific substrate used.
| Component | Molecular Weight ( g/mol ) | Molar Equivalents | Mass/Volume | Notes |
| This compound | 235.28[3][4] | 1.0 | User-defined | Limiting reagent |
| Amine (R-NH₂) | Substrate-dependent | 1.1 | Calculated | |
| Coupling Agent (e.g., HATU) | 380.23 | 1.2 | Calculated | |
| Base (e.g., DIPEA) | 129.24 | 2.0 | Calculated | |
| Solvent (e.g., DMF) | - | - | User-defined | Anhydrous |
| Product | ||||
| N-Acylated Product | Product-dependent | - | Experimental | Theoretical yield calculated from the limiting reagent. |
| Yield (%) | - | - | Experimental | |
| Purity (%) | - | - | Experimental | Determined by analytical techniques such as HPLC or NMR. |
Experimental Protocol: N-Acylation using HATU
This protocol describes a general procedure for the coupling of an amine with this compound using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as the base.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (2.0 eq.). The order of addition can be critical in some amide coupling reactions.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Workup - Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Workup - Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
Caption: Experimental workflow for N-acylation.
References
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 201741-53-9 [m.chemicalbook.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(Mesitylamino)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Mesitylamino)-4-oxobutanoic acid, also known as N-mesitylsuccinamic acid, is a carboxylic acid derivative with potential applications in pharmaceutical and materials science research. Its structure, featuring a bulky, hydrophobic mesityl group and a hydrophilic carboxylic acid moiety, imparts unique solubility and binding properties. This document provides detailed protocols for the laboratory and scale-up synthesis of this compound, focusing on a robust and reproducible methodology. The primary synthetic route involves the acylation of 2,4,6-trimethylaniline (mesitylamine) with succinic anhydride.
Chemical and Physical Properties
A summary of the key physical and chemical properties for the reactants and the final product is provided below for easy reference.
| Property | 2,4,6-Trimethylaniline (Mesitylamine)[1][2][3] | Succinic Anhydride[4][5][6] | This compound |
| CAS Number | 88-05-1[2] | 108-30-5[4][5] | 201741-53-9 |
| Molecular Formula | C₉H₁₃N[1] | C₄H₄O₃[4][5] | C₁₃H₁₇NO₃ |
| Molecular Weight | 135.21 g/mol [1][3] | 100.07 g/mol [4] | 235.28 g/mol |
| Appearance | Clear to light yellow liquid[1][2] | Colorless needles or white crystalline solid[4][6] | White to off-white solid |
| Melting Point | -15 °C | 119-120 °C[5][6] | Not available |
| Boiling Point | 232 °C[3] | 261 °C[5][6] | Predicted: 425.7±33.0 °C |
| Density | 0.963 g/mL at 25 °C[2] | 1.572 g/cm³ | Predicted: 1.182±0.06 g/cm³ |
| Solubility | Insoluble in water; soluble in ethanol, ether.[1] | Slightly soluble in water and ether; soluble in ethanol, chloroform.[4][7] | Soluble in aqueous base and polar organic solvents. |
Synthesis of this compound
The synthesis is a straightforward nucleophilic acyl substitution reaction where the amino group of 2,4,6-trimethylaniline attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Laboratory Scale (10 g)
Materials:
-
Succinic anhydride (4.25 g, 42.5 mmol, 1.0 eq)
-
2,4,6-Trimethylaniline (mesitylamine) (5.75 g, 42.5 mmol, 1.0 eq)
-
Anhydrous Toluene (100 mL)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser, dissolve succinic anhydride (4.25 g, 42.5 mmol) in 50 mL of anhydrous toluene.
-
Addition of Amine: Dissolve 2,4,6-trimethylaniline (5.75 g, 42.5 mmol) in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the amine solution dropwise to the stirred solution of succinic anhydride over 30 minutes at room temperature.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The product is expected to precipitate out of the solution as a white solid.
-
Isolation: Filter the precipitate using a Büchner funnel and wash the solid with a small amount of cold toluene (2 x 20 mL) to remove any unreacted starting materials.
-
Purification (Acid-Base Extraction):
-
Suspend the crude solid in 100 mL of deionized water and add 1 M sodium hydroxide solution dropwise with stirring until the solid dissolves completely (formation of the sodium salt).
-
Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any non-acidic impurities.
-
Acidify the aqueous layer with 1 M hydrochloric acid with cooling in an ice bath until the pH is approximately 2-3. The product will precipitate out.
-
Collect the white precipitate by filtration, wash with cold deionized water (3 x 30 mL) until the washings are neutral to pH paper.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Determine the yield, melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Scale-Up Protocol (100 g)
Materials:
-
Succinic anhydride (42.5 g, 0.425 mol, 1.0 eq)
-
2,4,6-Trimethylaniline (mesitylamine) (57.5 g, 0.425 mol, 1.0 eq)
-
Ethyl acetate (1 L)
-
Hexanes (500 mL)
-
Hydrochloric acid (2 M)
-
Deionized water
Equipment:
-
2 L jacketed glass reactor with overhead stirrer
-
Addition funnel
-
Temperature probe
-
Nutsche filter or large Büchner funnel
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the 2 L jacketed glass reactor with succinic anhydride (42.5 g, 0.425 mol) and 500 mL of ethyl acetate. Stir the mixture to form a suspension.
-
Addition of Amine: Dissolve 2,4,6-trimethylaniline (57.5 g, 0.425 mol) in 500 mL of ethyl acetate and charge it to the addition funnel. Add the amine solution to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C.
-
Reaction: Stir the reaction mixture at ambient temperature for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Isolation: Cool the reaction mixture to 0-5 °C and stir for an additional hour to maximize precipitation. Filter the product using a Nutsche filter and wash the filter cake with cold ethyl acetate (2 x 100 mL) followed by hexanes (2 x 200 mL).
-
Purification (Recrystallization):
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or acetone/hexanes if required.
-
Alternatively, the acid-base workup described in the laboratory scale protocol can be adapted.
-
-
Drying: Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Safety Precautions
2,4,6-Trimethylaniline (Mesitylamine):
-
Hazards: Toxic by inhalation, ingestion, and skin absorption.[8] May cause methemoglobinemia.[2] Suspected carcinogen.[2]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
Succinic Anhydride:
-
Hazards: Causes severe skin burns and eye damage.[9][10] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10]
-
Precautions: Wear appropriate PPE. Avoid inhalation of dust. Handle in a fume hood.
General:
-
Review the Safety Data Sheets (SDS) for all chemicals before use.
-
Use appropriate engineering controls for scale-up operations.
Data Presentation
| Parameter | Laboratory Scale (10 g) | Scale-Up (100 g) |
| Succinic Anhydride | 4.25 g | 42.5 g |
| 2,4,6-Trimethylaniline | 5.75 g | 57.5 g |
| Solvent | Toluene | Ethyl Acetate |
| Solvent Volume | 100 mL | 1 L |
| Reaction Time | 4-6 hours | 6-8 hours |
| Reaction Temperature | Room Temperature | < 30 °C |
| Typical Yield | 85-95% | 85-95% |
| Purity (by HPLC) | >98% | >98% |
Logical Relationship Diagram
Caption: Logical flow from reactants to final product and analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Succinic anhydride CAS#: 108-30-5 [m.chemicalbook.com]
- 5. Succinic Anhydride Manufacturer & Suppliers |ELSURFAC-SuAH - Elchemy [elchemy.com]
- 6. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 7. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for the Quantification of 4-(Mesitylamino)-4-oxobutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(Mesitylamino)-4-oxobutanoic acid is an N-aryl substituted amino acid derivative. Accurate and reliable quantification of this compound is essential for its study in various contexts, including pharmaceutical development and metabolic research. Due to its chemical structure, which includes a chromophoric mesityl group and an ionizable carboxylic acid, several analytical techniques can be employed for its quantification. This document provides detailed application notes and protocols for two primary analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is robust, widely available, and suitable for quantifying the analyte in relatively clean sample matrices. The presence of the mesityl group allows for direct UV detection without the need for derivatization.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, making it the gold standard for quantification in complex biological matrices such as plasma, urine, or tissue homogenates.[1] It offers excellent specificity by monitoring unique precursor-to-product ion transitions.
Quantitative Data Summary
The following table summarizes the expected quantitative performance data for the proposed analytical methods. These values are typical for the analysis of N-acyl amino acids and related compounds and should be validated for the specific application.[1]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Linearity Range (R²) | 0.1 - 100 µg/mL (>0.995) | 1 - 1000 ng/mL (>0.998) |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 10% | < 5% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Sample diluent (e.g., 50:50 Acetonitrile:Water)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation (from a solid matrix):
-
Accurately weigh the sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with sonication or vortexing.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
5. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of the analyte in the samples using the calibration curve.
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in biological matrices.
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), if available (e.g., ¹³C₆-4-(Mesitylamino)-4-oxobutanoic acid). If not, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample preparation supplies (e.g., protein precipitation plates, solid-phase extraction cartridges).
2. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. LC Conditions:
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer.
-
Example (hypothetical for positive mode):
-
Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
-
Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
5. Sample Preparation (for biological fluids, e.g., plasma):
-
Protein Precipitation:
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Solid-Phase Extraction (SPE) (for higher sensitivity and cleaner samples):
-
Condition a mixed-mode or reversed-phase SPE cartridge.
-
Load the pre-treated sample (e.g., plasma diluted with an acidic buffer).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of formic acid).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
6. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
Application Notes and Protocols for 4-(Mesitylamino)-4-oxobutanoic acid as a Novel Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of 4-(Mesitylamino)-4-oxobutanoic acid as a linker in bioconjugation is limited in publicly available literature. The following application notes and protocols are based on established principles of bioconjugation chemistry and data from structurally similar compounds. These guidelines are intended to serve as a starting point for research and development.
Introduction to this compound as a Bioconjugation Linker
This compound is a bifunctional molecule containing a carboxylic acid and a mesitylamine moiety. The carboxylic acid can be activated for conjugation to amine-containing biomolecules, such as proteins, peptides, or antibodies. The mesityl group (a 2,4,6-trimethylphenyl group) introduces significant steric hindrance, which can influence the reactivity, stability, and physicochemical properties of the resulting bioconjugate. This unique structural feature suggests potential applications where controlled spacing and rigidity are desired in the linker design.
Potential Advantages:
-
Steric Shielding: The bulky mesityl group may protect the conjugated biomolecule or a payload from enzymatic degradation or unwanted interactions.
-
Defined Spacing: The rigid aromatic ring provides a well-defined distance between the conjugated molecules.
-
Hydrophobicity: The aromatic nature of the linker can modulate the overall hydrophobicity of the bioconjugate, potentially influencing cell permeability or aggregation properties.
Potential Challenges:
-
Steric Hindrance in Conjugation: The bulky nature of the mesityl group could potentially lower the efficiency of the conjugation reaction. Optimization of reaction conditions is crucial.
-
Solubility: The hydrophobic character might lead to solubility issues in aqueous buffers, requiring the use of co-solvents.
Physicochemical Properties
A summary of the predicted and known properties of this compound and related compounds is presented below.
| Property | This compound (Predicted/Known) | 4-(Benzylamino)-4-oxobutanoic acid (Reference) | 4-(4-methylanilino)-4-oxobutanoic acid (Reference) |
| CAS Number | 201741-53-9 | 64984-60-7 | Not Available |
| Molecular Formula | C₁₃H₁₇NO₃ | C₁₁H₁₃NO₃ | C₁₁H₁₃NO₃ |
| Molecular Weight | 235.28 g/mol | 207.23 g/mol | 207.23 g/mol |
| Boiling Point | 425.7±33.0 °C (Predicted) | Not Available | Not Available |
| Density | 1.182±0.06 g/cm³ (Predicted) | Not Available | Not Available |
| pKa | 4.72±0.10 (Predicted) | Not Available | Not Available |
Experimental Protocols
Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar N-aryl-4-oxobutanoic acids.
Materials:
-
Succinic anhydride
-
Mesitylamine (2,4,6-trimethylaniline)
-
Anhydrous toluene
-
Ice bath
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve succinic anhydride (1 equivalent) in anhydrous toluene to a final concentration of approximately 0.1 M in a clean, dry flask.
-
In a separate flask, prepare a solution of mesitylamine (1 equivalent) in anhydrous toluene.
-
Cool the succinic anhydride solution in an ice bath with continuous stirring.
-
Slowly add the mesitylamine solution dropwise to the cooled succinic anhydride solution.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
A precipitate of this compound should form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum. The crude product can be used for the next step or purified further by recrystallization if necessary.
Diagram of Synthesis Workflow:
Caption: Synthesis of this compound.
Activation of this compound for Bioconjugation
To conjugate the linker to a primary amine on a biomolecule, the carboxylic acid group must first be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
The resulting solution contains the activated NHS ester of the linker and can be used directly for conjugation or purified.
Diagram of Activation Workflow:
Caption: Activation of the linker to an NHS ester.
Conjugation of Activated Linker to a Protein
This protocol describes a general procedure for conjugating the activated NHS ester of the linker to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Activated this compound NHS ester solution
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the activated linker solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Remove the excess, unreacted linker and byproducts by dialysis against PBS or by using size-exclusion chromatography.
-
Characterize the resulting bioconjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).
Diagram of Conjugation Workflow:
Caption: General workflow for protein conjugation.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Increase the molar excess of the activated linker. Due to steric hindrance, a higher excess may be required compared to less bulky linkers.
-
Optimize reaction pH. A slightly alkaline pH (8.0-8.5) can increase the nucleophilicity of primary amines.
-
Increase reaction time or temperature. Monitor protein stability under these conditions.
-
-
Protein Aggregation/Precipitation:
-
The hydrophobic nature of the mesityl group may cause aggregation. Perform conjugation at lower protein concentrations.
-
Include solubility-enhancing agents in the buffer, such as arginine or a low percentage of a non-ionic detergent.
-
-
Characterization:
-
Use techniques like MALDI-TOF or ESI-MS to confirm the number of linkers conjugated per protein molecule.
-
Use HPLC to assess the purity of the bioconjugate and detect any aggregation.
-
By providing a sterically defined and rigid scaffold, this compound presents an interesting, albeit challenging, option for the construction of novel bioconjugates. The protocols and considerations outlined above provide a framework for exploring its potential applications in drug delivery, diagnostics, and fundamental biological research.
Application Notes and Protocols for the Crystallization of 4-(Mesitylamino)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for developing a robust crystallization method for 4-(Mesitylamino)-4-oxobutanoic acid. Due to the limited availability of specific crystallization data for this compound, this guide outlines a systematic approach to solvent screening and method optimization, drawing upon established principles for the crystallization of related succinic acid derivatives.
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical and materials science. Achieving a high degree of purity is crucial for its intended use, and crystallization is a primary method for purification. The choice of crystallization technique and solvent system is critical for obtaining high-purity crystals with a desirable yield and morphology. This document provides a framework for developing a suitable crystallization protocol.
Compound Properties:
| Property | Value |
| CAS Number | 201741-53-9[1] |
| Molecular Formula | C₁₃H₁₇NO₃[1] |
| Molecular Weight | 235.28 g/mol [1][2] |
| Predicted Boiling Point | 425.7±33.0 °C[2] |
| Predicted Density | 1.182±0.06 g/cm³[2] |
| Predicted pKa | 4.72±0.10[2] |
General Principles of Crystallization
Crystallization is a solid-liquid separation technique where a solute transfers from a liquid solution to a pure solid crystalline phase. The process is driven by supersaturation, which can be achieved by various methods, including:
-
Cooling Crystallization: This is effective for solutes that have a significantly higher solubility in a given solvent at higher temperatures than at lower temperatures.[3]
-
Anti-Solvent Addition (Drowning Out): This involves adding a solvent in which the compound of interest is insoluble (an anti-solvent) to a solution of the compound, thereby reducing its solubility and inducing crystallization.
-
Solvent Evaporation: This method involves the slow evaporation of the solvent from the solution, which increases the solute concentration and leads to crystallization. This is suitable for compounds that are highly soluble at room temperature.
-
Reactive Crystallization: This involves a chemical reaction that produces the desired compound, which then crystallizes from the reaction mixture.
The selection of an appropriate solvent is the most critical step in developing a crystallization process. An ideal solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.
-
Be chemically inert with respect to the compound.
-
Be non-toxic, environmentally friendly, and cost-effective.
-
Be easily removable from the final product.
Experimental Workflow for Crystallization Method Development
The following workflow provides a systematic approach to developing a crystallization method for this compound.
References
Application Notes and Protocols for the Biological Evaluation of 4-(Mesitylamino)-4-oxobutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Mesitylamino)-4-oxobutanoic acid derivatives represent a class of compounds with potential therapeutic applications, including anticancer activities.[1][2] A thorough biological evaluation is crucial to determine their efficacy, mechanism of action, and selectivity. These application notes provide a detailed protocol for the systematic in vitro evaluation of these derivatives, focusing on their cytotoxic effects, induction of apoptosis, and impact on the cell cycle. Furthermore, a potential signaling pathway modulated by these compounds is discussed.
Data Presentation: Summarized Cytotoxicity Data
The initial screening of novel this compound derivatives typically involves assessing their cytotoxic activity against a panel of human cancer cell lines and a non-cancerous cell line to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.[3][4]
Table 1: In Vitro Cytotoxicity of this compound Derivatives (Hypothetical Data)
| Compound ID | Cancer Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Type |
| Derivative A | A549 (Lung Carcinoma) | 48 | 12.5 | MTT Assay |
| MCF-7 (Breast Adenocarcinoma) | 48 | 25.3 | MTT Assay | |
| HeLa (Cervical Cancer) | 48 | 18.7 | MTT Assay | |
| HEK293 (Normal Kidney) | 48 | > 100 | MTT Assay | |
| Derivative B | A549 (Lung Carcinoma) | 48 | 8.2 | MTT Assay |
| MCF-7 (Breast Adenocarcinoma) | 48 | 15.1 | MTT Assay | |
| HeLa (Cervical Cancer) | 48 | 11.9 | MTT Assay | |
| HEK293 (Normal Kidney) | 48 | 85.6 | MTT Assay | |
| Cisplatin (Control) | A549 (Lung Carcinoma) | 48 | 5.8 | MTT Assay |
| MCF-7 (Breast Adenocarcinoma) | 48 | 9.2 | MTT Assay | |
| HeLa (Cervical Cancer) | 48 | 7.5 | MTT Assay | |
| HEK293 (Normal Kidney) | 48 | 22.4 | MTT Assay |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[2][5][6]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like cisplatin).[3][6]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: General workflow for in vitro cytotoxicity testing.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[7]
-
Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Caption: Workflow for apoptosis detection by flow cytometry.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A[10]
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Seed cells and treat them with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[10][12]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample to investigate the molecular mechanism of action of the compounds.[13][14]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the PI3K/Akt/mTOR pathway, apoptosis-related proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer and determine protein concentration.[13]
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.[15]
Potential Signaling Pathway
Some 4-oxobutanoic acid derivatives have been suggested to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. scribd.com [scribd.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Mesitylamino)-4-oxobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Mesitylamino)-4-oxobutanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during this synthesis.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What could be the reasons?
-
Answer: Several factors can contribute to low or no product yield. Consider the following:
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Reagent Quality: Ensure that the succinic anhydride and mesitylamine (2,4,6-trimethylaniline) are of high purity. Impurities in the starting materials can interfere with the reaction.
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Incomplete Reaction: The reaction between the sterically hindered mesitylamine and succinic anhydride may require sufficient time to proceed to completion. The reaction is typically stirred for one hour and then left to stand for an additional hour at room temperature.[1][2] Inadequate reaction time can lead to a low yield.
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Sub-optimal Reaction Conditions: While the reaction is generally performed at room temperature in a solvent like toluene, significant deviations in temperature could affect the reaction rate.[1][2]
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Loss of Product During Workup: The product is a solid.[1][2] Care must be taken during filtration and washing to avoid mechanical loss of the product. Ensure the filtration setup is efficient.
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Issue 2: Presence of Impurities in the Final Product
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Question: My final product shows impurities after characterization (e.g., by NMR or melting point). What are the likely impurities and how can I remove them?
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Answer: The most common impurities are unreacted starting materials.
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Unreacted Mesitylamine: Mesitylamine can be removed by washing the reaction mixture with dilute hydrochloric acid.[1][2] The basic amine will react with the acid to form a water-soluble salt, which is then removed in the aqueous phase.
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Unreacted Succinic Anhydride and Succinic Acid: Succinic anhydride can hydrolyze to succinic acid in the presence of moisture. Both can be removed by thoroughly washing the solid product with water.[1][2]
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Purification: The primary method for purifying the final product is recrystallization from ethanol.[1][2] This should effectively remove any remaining starting materials and other minor impurities.
-
Issue 3: Difficulty in Isolating the Product
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Question: I am having trouble getting the product to precipitate or crystallize. What should I do?
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Answer: If the product does not readily precipitate, consider the following troubleshooting steps:
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Solvent Volume: If the reaction volume is too large, the product may remain dissolved. You can try to carefully reduce the solvent volume under reduced pressure to induce precipitation.
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Seeding: If you have a small amount of pure product from a previous successful batch, adding a seed crystal to the solution can initiate crystallization.
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Cooling: Cooling the solution in an ice bath can decrease the solubility of the product and promote crystallization.
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Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
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Frequently Asked Questions (FAQs)
-
Q1: What is the expected yield for this reaction?
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A1: While the specific yield can vary depending on the scale and experimental conditions, a successful reaction should provide a good yield of the solid product after purification.
-
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Q2: What is the role of toluene in this reaction?
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Q3: Can I use a different solvent for the reaction?
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A3: Other non-protic solvents that can dissolve the reactants could potentially be used. However, toluene is a commonly used and effective solvent for this type of acylation. Any solvent change would require optimization of the reaction conditions.
-
-
Q4: Is the reaction exothermic?
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Q5: How can I monitor the progress of the reaction?
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A5: Thin-layer chromatography (TLC) can be used to monitor the reaction progress. You would spot the reaction mixture alongside the starting materials (mesitylamine and succinic anhydride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product would indicate the progression of the reaction.
-
Data Presentation
| Parameter | Value | Reference |
| Reactants | Succinic anhydride, Mesitylamine (2,4,6-trimethylaniline) | [1][2] |
| Solvent | Toluene | [1][2] |
| Reaction Temperature | Room Temperature | [1][2] |
| Reaction Time | ~2 hours (1 hour stirring, 1 hour standing) | [1][2] |
| Workup | Wash with dilute HCl, then with water | [1][2] |
| Purification Method | Recrystallization from ethanol | [1][2] |
Experimental Protocols
Synthesis of this compound [1][2]
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Dissolve 0.025 moles of succinic anhydride in 25 mL of toluene in a reaction flask.
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In a separate flask, dissolve 0.025 moles of 2,4,6-trimethylaniline (mesitylamine) in 20 mL of toluene.
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With constant stirring, add the mesitylamine solution dropwise to the succinic anhydride solution at room temperature.
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Continue stirring the resulting mixture for approximately one hour.
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Allow the mixture to stand for an additional hour at room temperature to ensure the reaction goes to completion.
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After the reaction is complete, treat the mixture with dilute hydrochloric acid to remove any unreacted 2,4,6-trimethylaniline.
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Filter the resulting solid product under suction.
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Wash the filtered solid thoroughly with water to remove any unreacted succinic anhydride and succinic acid.
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Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A workflow for troubleshooting common synthesis issues.
Caption: Logical relationships between problems, causes, and solutions.
References
"optimizing reaction conditions for 4-(Mesitylamino)-4-oxobutanoic acid synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Mesitylamino)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the nucleophilic acyl substitution reaction between mesitylamine (2,4,6-trimethylaniline) and succinic anhydride. The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid, this compound.
Q2: What are the key reaction parameters to control for optimal yield and purity?
The critical parameters to optimize include reaction temperature, reaction time, solvent, and the stoichiometry of the reactants.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (mesitylamine and succinic anhydride) and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the common side products in this reaction?
A potential side product is the formation of a di-amide if the reaction conditions are too harsh (e.g., high heat), leading to the reaction of a second molecule of mesitylamine with the carboxylic acid group of the product. However, under typical conditions for amic acid formation, this is less common. Another possibility is the intramolecular cyclization of the product to form the corresponding succinimide derivative under dehydrating conditions.[1]
Q5: What is the best method for purifying the final product?
The most common purification method is recrystallization.[2][3] The crude product, which often precipitates out of the reaction mixture, can be collected by filtration and then recrystallized from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to obtain a pure crystalline solid.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. | 1. Check the purity of mesitylamine and succinic anhydride. 2. Ensure the reaction is being conducted at the optimal temperature. Some reactions may require gentle heating to proceed at a reasonable rate. 3. Extend the reaction time and monitor by TLC until the starting materials are consumed. |
| Formation of Multiple Products (as seen on TLC) | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in starting materials. | 1. Lower the reaction temperature. The reaction is often exothermic, so controlled addition of reagents may be necessary. 2. Purify the starting materials before use. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of residual solvent. 2. Presence of impurities. | 1. Ensure the product is thoroughly dried under vacuum. 2. Attempt purification by column chromatography using silica gel. A gradient elution with ethyl acetate in hexane is a good starting point. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Incorrect stoichiometry. | 1. Increase the reaction time or consider a slight increase in temperature. 2. Ensure an equimolar ratio of mesitylamine and succinic anhydride is used. |
Experimental Protocols
Synthesis of this compound
This protocol details the procedure for the synthesis of this compound from mesitylamine and succinic anhydride.
Materials:
-
Mesitylamine (2,4,6-trimethylaniline)
-
Succinic anhydride
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Anhydrous Toluene
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Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 eq.) in anhydrous toluene.
-
Slowly add a solution of mesitylamine (1.0 eq.) in anhydrous toluene to the succinic anhydride solution at room temperature over 30 minutes.
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Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
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Upon completion, the product will likely precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with a small amount of cold toluene to remove any unreacted starting materials.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane).
-
Dry the purified crystals under vacuum to obtain pure this compound.
Data Presentation
Table 1: Optimization of Reaction Solvent
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 6 | 85 |
| 2 | Toluene | 25 | 6 | 92 |
| 3 | Acetonitrile | 25 | 6 | 88 |
| 4 | Tetrahydrofuran | 25 | 6 | 90 |
Reaction conditions: Mesitylamine (1 mmol), Succinic anhydride (1 mmol), Solvent (10 mL).
Table 2: Optimization of Reaction Temperature
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 0 | 8 | 75 |
| 2 | Toluene | 25 | 6 | 92 |
| 3 | Toluene | 50 | 4 | 95 |
| 4 | Toluene | 80 | 2 | 91 (with minor impurities) |
Reaction conditions: Mesitylamine (1 mmol), Succinic anhydride (1 mmol), Toluene (10 mL).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-(Mesitylamino)-4-oxobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Mesitylamino)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct synthetic route is the nucleophilic acyl substitution of succinic anhydride with mesitylamine (2,4,6-trimethylaniline). This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.
Q2: What are the potential side reactions I should be aware of during the synthesis?
While the reaction between succinic anhydride and an amine is generally high-yielding, several side reactions can occur:
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Formation of a diamide: If the reaction conditions are not carefully controlled, a second molecule of mesitylamine could potentially react with the newly formed carboxylic acid of the product, leading to a symmetrical diamide. This is generally less favorable under standard conditions.
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Incomplete reaction: The reaction may not go to completion, leaving unreacted starting materials (succinic anhydride and mesitylamine) in the final mixture.
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Hydrolysis of succinic anhydride: If moisture is present in the reaction, succinic anhydride can hydrolyze to succinic acid, which can complicate purification.
Q3: My reaction yield is consistently low. What are the possible causes and solutions?
Low yields can be attributed to several factors. The following table outlines potential causes and troubleshooting strategies.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Increase reaction time. - Gently heat the reaction mixture (e.g., to 40-50 °C). - Ensure stoichiometric amounts of reactants are used. |
| Poor Quality Reagents | - Use freshly opened or purified succinic anhydride and mesitylamine. - Check the purity of the solvent and ensure it is anhydrous. |
| Sub-optimal Solvent | - Experiment with different aprotic solvents like ethyl acetate, dichloromethane, or tetrahydrofuran. |
| Product Loss During Workup | - Optimize the extraction and washing steps. - Ensure the pH is correctly adjusted during acidification to precipitate the product fully. |
Q4: How can I effectively purify the crude this compound?
Purification can typically be achieved through recrystallization. An acid-base extraction can also be employed to remove non-acidic impurities.
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Recrystallization: A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used.
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Acid-Base Extraction: Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. Wash with an organic solvent to remove neutral impurities. Then, acidify the aqueous layer with an acid like HCl to precipitate the purified product, which can be collected by filtration.
Troubleshooting Guide
Issue 1: The isolated product is an oil and does not solidify.
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Possible Cause: Presence of residual solvent or impurities that are depressing the melting point.
-
Solution:
-
Ensure all solvent has been removed under reduced pressure.
-
Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization.
-
Purify the oil using column chromatography.
-
Issue 2: The NMR spectrum of my product shows unexpected peaks.
-
Possible Cause: Presence of starting materials, side products, or residual solvent.
-
Solution:
-
Compare the spectrum with the spectra of the starting materials (succinic anhydride and mesitylamine) to identify any unreacted components.
-
Consider the possibility of diamide formation or other side products.
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Repurify the product using the methods described in the FAQs.
-
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Optimization may be required.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Succinic Anhydride | 100.07 |
| Mesitylamine | 135.21 |
| Ethyl Acetate | 88.11 |
| Hydrochloric Acid (1 M) | 36.46 |
| Anhydrous Sodium Sulfate | 142.04 |
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (1.0 molar equivalent) in ethyl acetate.
-
To this solution, add mesitylamine (1.0 molar equivalent) dropwise at room temperature with stirring.
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Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (
Technical Support Center: Purification of 4-(Mesitylamino)-4-oxobutanoic acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(Mesitylamino)-4-oxobutanoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Based on the purification of structurally similar N-aryl succinamic acids, ethanol is a highly recommended solvent. Other polar solvents such as acetone or acetonitrile could also be effective.[1] The ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below to ensure a high recovery of the purified crystals.
Q2: What are the most likely impurities in a crude sample of this compound?
A2: The primary impurities are typically unreacted starting materials, which include mesitylamine (2,4,6-trimethylaniline) and succinic anhydride. Succinic acid may also be present due to the hydrolysis of succinic anhydride. Another significant impurity can be the N-mesitylsuccinimide, which forms through the intramolecular cyclization of the product, a reaction often promoted by heat.[2]
Q3: How can I confirm the purity of my recrystallized this compound?
A3: The purity of the final product can be assessed by several analytical methods. A sharp melting point that does not deviate significantly from the literature value is a strong indicator of purity. Additionally, spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical identity and the absence of impurities.
Troubleshooting Recrystallization
This section addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used: This leads to a solution that is not supersaturated upon cooling. - The solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation. - Supersaturation: The solution may be supersaturated, but crystal nucleation has not initiated. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Slow cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of the pure compound. |
| Oiling Out | - The compound is precipitating above its melting point: This can happen if the solution is too concentrated or cools too rapidly. - Presence of impurities: Impurities can lower the melting point of the compound. | - Reheat and add more solvent: Reheat the mixture until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool more slowly. - Consider a different solvent: The chosen solvent may not be optimal. Experiment with other polar solvents like acetone or a mixed solvent system. |
| Low Yield of Recovered Crystals | - Too much solvent was used: A significant portion of the product remains dissolved in the mother liquor. - Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel. - Incomplete transfer of crystals: Residual crystals are left behind in the crystallization flask or on the filter paper. | - Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Keep the filtration apparatus hot: Use a heated funnel or preheat the funnel with hot solvent before filtration. - Rinse with cold solvent: Rinse the flask and the filtered crystals with a small amount of ice-cold recrystallization solvent to recover any remaining product. |
| Product is still impure after recrystallization | - Ineffective removal of impurities: The chosen solvent may not effectively separate the product from a specific impurity. - Co-crystallization: The impurity may have similar solubility properties and crystallize along with the product. - Formation of N-mesitylsuccinimide: If the initial heating was too prolonged or at too high a temperature, the desired product may have converted to the succinimide. | - Perform a second recrystallization: A subsequent recrystallization can further enhance purity. - Wash the crude product: Before recrystallization, consider washing the crude solid with a solvent that will dissolve the suspected impurities but not the product. For instance, a dilute acid wash can remove residual mesitylamine. - Optimize reaction conditions: To prevent succinimide formation, use milder heating and shorter reaction times during the synthesis.[2] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound using ethanol as the recrystallization solvent.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
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Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal and any other solids.
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Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a low temperature.
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Analysis: Determine the melting point of the dried crystals and, if desired, further characterize by spectroscopic methods.
Visual Workflow and Logic Diagrams
References
"removing impurities from 4-(Mesitylamino)-4-oxobutanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Mesitylamino)-4-oxobutanoic acid. The information provided is intended to assist in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The primary impurities typically found after the synthesis of this compound from succinic anhydride and mesitylamine are unreacted starting materials. These include:
-
Mesitylamine (2,4,6-trimethylaniline)
-
Succinic anhydride
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Succinic acid: Formed by the hydrolysis of succinic anhydride.[1]
Side products from the reaction may also be present, although these will vary depending on the specific reaction conditions.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment.[2]
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the target compound and detecting non-volatile impurities. A reversed-phase C18 column is often a good starting point.[2][3]
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Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information for each separated peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and for the structural elucidation of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities. Note that derivatization is often necessary to increase the volatility of the carboxylic acid for GC analysis.[2][4]
Q3: Which purification methods are most effective for this compound?
The two most common and effective purification techniques for this compound are recrystallization and column chromatography.[5] The choice between them depends on the impurity profile, the scale of the purification, and the desired final purity.
-
Recrystallization: A highly effective method for removing small amounts of impurities from a solid sample, especially if the product is highly crystalline.[5]
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Column Chromatography: Ideal for separating the product from significant quantities of impurities or from impurities with very similar solubility characteristics.[5]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | The solvent is not a good choice for this compound. | - Test the solubility of your compound in a variety of solvents to find one that dissolves it when hot but not when cold.[6]- Consider using a solvent pair, such as ethanol/water or ethyl acetate/hexane.[7] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too close to the melting point of the compound.[6]The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly. |
| No crystals form upon cooling. | The solution is not saturated.The cooling process is too rapid. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period. |
| Low recovery of the purified product. | Too much solvent was used.The crystals were filtered before crystallization was complete.The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]- Ensure the solution has cooled completely (an ice bath can help) before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8] |
| Product is still impure after recrystallization. | The chosen solvent dissolves the impurity as well as the product.The cooling was too rapid, trapping impurities in the crystals. | - Select a different recrystallization solvent or solvent pair where the impurity has a different solubility profile.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (overlapping peaks). | The eluent system is not optimal. | - Adjust the polarity of the eluent. A common starting point for N-aryl carboxylic acids on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).- Perform small-scale trials using Thin Layer Chromatography (TLC) to identify an optimal solvent system before running the column. |
| Product is tailing on the column. | The carboxylic acid group is interacting strongly with the silica gel. | - Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent to suppress this interaction and improve peak shape.[5] |
| Product does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate or methanol in your mobile phase. |
| Low recovery of the product. | The product may have precipitated on the column.The product is strongly adsorbed to the stationary phase. | - Ensure the crude sample is fully dissolved before loading it onto the column.- If the product is still on the column after running a highly polar eluent, consider flushing the column with a stronger solvent system that includes an acid or a base (depending on the stability of your compound). |
Data Presentation
The following table provides a representative summary of the expected purity improvement for this compound using different purification methods. The actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Initial Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Typical Recovery Rate |
| Single Solvent Recrystallization | 85% | >98% | 70-90% |
| Solvent Pair Recrystallization | 85% | >99% | 65-85% |
| Silica Gel Column Chromatography | 70% | >99% | 50-80% |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water Solvent Pair)
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate and stir until the solid is completely dissolved.[7]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.[7]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[8]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column. To prevent tailing of the carboxylic acid, consider adding 0.5% acetic acid to the mobile phase.[5]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.[5]
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Use an HPLC system equipped with a UV detector.[2]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a suitable starting point.[2]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent is often effective. For example:
-
Mobile Phase A: 0.1% Phosphoric acid in water.[2]
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm (Aromatic compounds typically absorb at this wavelength).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the initial mobile phase composition.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is typically calculated based on the area percentage of the main peak.[2]
Visualizations
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Home Page [chem.ualberta.ca]
Technical Support Center: Synthesis of 4-(Mesitylamino)-4-oxobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Mesitylamino)-4-oxobutanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on improving reaction yield and product purity.
Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?
A1: Low or no yield in this amidation reaction can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis. Ensure it is dry and has been stored in a desiccator. Using old or improperly stored succinic anhydride can significantly reduce the yield.
-
Mesitylamine: The purity of the amine is crucial. Impurities can interfere with the reaction. It is advisable to use freshly distilled or high-purity mesitylamine.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction between succinic anhydride and anilines is typically exothermic. While some heat may be necessary to initiate the reaction or improve solubility, excessive temperatures can lead to the formation of byproducts, such as the corresponding succinimide, through dehydration of the desired product.
-
Solvent: The choice of solvent plays a critical role in reaction efficiency. Aprotic solvents are generally preferred to avoid side reactions. Dichloromethane, chloroform, or toluene are commonly used. The polarity of the solvent can influence the reaction rate.
-
Reaction Time: While the initial reaction is often rapid, allowing sufficient time for the reaction to go to completion is important. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
-
Formation of Mesitylamine Hydrochloride:
-
If the reaction is conducted in the presence of an acidic impurity or if mesitylamine hydrochloride is used, the amine will be protonated and thus non-nucleophilic. The addition of a non-nucleophilic base, such as triethylamine, can liberate the free amine and allow the reaction to proceed.
-
Presence of Impurities in the Final Product
Q2: My final product is impure. What are the likely impurities and how can I remove them?
A2: Impurities can arise from unreacted starting materials, side reactions, or the work-up procedure.
Common Impurities and Purification Strategies:
-
Unreacted Succinic Anhydride/Succinic Acid: If succinic anhydride is exposed to moisture, it can hydrolyze to succinic acid. Both can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired product, being a carboxylic acid, will also be extracted into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate the purified product.
-
Unreacted Mesitylamine: Excess mesitylamine can be removed by washing the organic extract with a dilute aqueous acid, such as 1M HCl.
-
N-Mesitylsuccinimide: This byproduct can form, especially at elevated temperatures. Purification can be achieved through recrystallization. Selecting an appropriate solvent system where the solubility of the desired product and the imide byproduct differ significantly is key.
-
Recrystallization: This is a powerful technique for purifying the final product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for similar compounds include ethyl acetate/hexanes, methanol/water, or acetone/water.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis involves the nucleophilic acyl substitution of succinic anhydride by mesitylamine. The lone pair of the nitrogen atom in mesitylamine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the amide and a carboxylic acid functional group.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting materials (mesitylamine and succinic anhydride) and the product. The consumption of starting materials and the appearance of the product spot will indicate the reaction's progress.
Q3: What is the optimal temperature for this reaction?
A3: The reaction is often carried out at room temperature.[2] Some protocols suggest gentle heating or reflux to ensure the reaction goes to completion, particularly if less reactive anilines are used. However, high temperatures should be avoided to prevent the formation of the N-mesitylsuccinimide byproduct.[3]
Q4: Can I run this reaction without a solvent?
A4: Solvent-free synthesis is possible and can be more environmentally friendly. This typically involves grinding the solid reactants together, sometimes with the aid of microwave irradiation to provide the necessary energy for the reaction to occur.[4]
Data Presentation
The following tables summarize the impact of various experimental parameters on the yield of N-aryl succinamic acid synthesis, based on general principles of amidation reactions.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Polarity | General Effect on Yield | Notes |
| Dichloromethane | Polar Aprotic | Good | Commonly used, good solubility for reactants. |
| Chloroform | Polar Aprotic | Good | Similar to dichloromethane. |
| Toluene | Nonpolar | Moderate to Good | May require heating to improve solubility. |
| Acetic Acid | Polar Protic | Variable | Can act as a catalyst, but may lead to side reactions. |
| Water | Polar Protic | Poor | Promotes hydrolysis of succinic anhydride.[5] |
| Ethyl Acetate | Polar Aprotic | Moderate | Can be used, product may precipitate out.[2] |
Table 2: Effect of Temperature on Reaction Yield and Purity
| Temperature | Effect on Reaction Rate | Effect on Yield | Effect on Purity |
| Room Temperature | Moderate | Good | High purity, minimal byproduct formation. |
| 40-60 °C | Increased | Potentially Higher | Risk of N-mesitylsuccinimide formation increases. |
| > 80 °C (Reflux) | High | May Decrease | Significant formation of N-mesitylsuccinimide likely.[3] |
Table 3: Effect of Reaction Time on Product Yield
| Reaction Time | Expected Yield | Notes |
| 1-2 hours | Moderate to Good | Reaction is often rapid at room temperature. |
| 4-6 hours | Good to High | Allows for the reaction to proceed to completion. |
| > 12 hours | High | Unlikely to significantly increase yield further under optimal conditions. |
Experimental Protocols
Protocol 1: Synthesis at Room Temperature in Dichloromethane
This protocol is based on a general procedure for the synthesis of N-aryl succinamic acids.
Materials:
-
Succinic anhydride
-
Mesitylamine (2,4,6-trimethylaniline)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq.) in anhydrous dichloromethane.
-
Add mesitylamine (1.0 eq.) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl to remove any unreacted mesitylamine.
-
Extract the organic layer with a saturated NaHCO₃ solution. The product will move to the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and acidify it with 1M HCl until a precipitate forms (pH ~2-3).
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and dry it under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis under Reflux in Acetic Acid
This protocol offers an alternative using acetic acid as both solvent and catalyst.
Materials:
-
Succinic anhydride
-
Mesitylamine
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add succinic anhydride (1.0 eq.) and mesitylamine (1.0 eq.) to glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove residual acetic acid.
-
Dry the product under vacuum.
-
Recrystallize if further purification is needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 4-(Mesitylamino)-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Mesitylamino)-4-oxobutanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared through the reaction of succinic anhydride with mesitylamine.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
| Issue ID | Problem Description | Possible Causes | Recommended Actions |
| SYN-001 | Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Presence of moisture leading to hydrolysis of succinic anhydride.[1] - Loss of product during workup and purification. | - Ensure equimolar amounts of reactants. - Monitor the reaction progress using TLC. - Conduct the reaction under anhydrous conditions. - Optimize the recrystallization solvent and procedure to minimize loss. |
| SYN-002 | Presence of a significant amount of N-Mesitylsuccinimide byproduct | - High reaction temperatures or prolonged heating during workup can cause intramolecular cyclization of the product.[1][2][3] | - Maintain a moderate reaction temperature. - Avoid excessive heating during solvent removal and drying. - If the byproduct forms, it can be separated by differences in solubility during recrystallization. |
| SYN-003 | Product is contaminated with unreacted starting materials | - The reaction has not gone to completion. - Improper stoichiometry of reactants. | - Increase the reaction time and monitor by TLC until the starting materials are consumed. - Use a slight excess of one of the reactants and quench the excess during workup. - Unreacted mesitylamine can be removed by an acidic wash, and unreacted succinic anhydride can be removed by a basic wash during workup. |
| SYN-004 | Formation of succinic acid as a byproduct | - Presence of water in the reaction mixture, leading to the hydrolysis of succinic anhydride.[1] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Succinic acid can be removed by washing the organic layer with a basic solution (e.g., sodium bicarbonate) during the workup.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently encountered byproducts are:
-
N-Mesitylsuccinimide : This imide is formed through the intramolecular cyclization of the desired product, this compound, often promoted by heat.[1][2][3]
-
Succinic acid : This results from the hydrolysis of the starting material, succinic anhydride, in the presence of moisture.[1]
-
Unreacted starting materials : Residual mesitylamine and succinic anhydride may be present if the reaction does not proceed to completion.
Diagram of Product and Byproduct Formation
Caption: Formation of the desired product and common byproducts.
Q2: What is a general experimental protocol for the synthesis?
A2: A general laboratory-scale protocol is as follows. Note that specific conditions may require optimization.
Experimental Protocol: Synthesis of this compound
-
Materials and Reagents:
-
Succinic anhydride
-
Mesitylamine (2,4,6-trimethylaniline)
-
Anhydrous toluene (or another suitable aprotic solvent like chloroform or ethyl acetate)[5]
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve succinic anhydride (1.0 equivalent) in anhydrous toluene.
-
To this solution, add mesitylamine (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
The product may precipitate from the solution. If so, it can be collected by filtration. Otherwise, proceed with the workup.
-
Wash the organic mixture with a dilute solution of hydrochloric acid to remove any unreacted mesitylamine.
-
Subsequently, wash with a saturated solution of sodium bicarbonate to remove any succinic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[4]
-
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with the exact ratio depending on the polarity of the reactants and product. The consumption of the starting materials (succinic anhydride and mesitylamine) and the formation of the product can be visualized, often with the aid of a UV lamp and/or an iodine chamber.
Q4: What are the best practices for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying this compound.[6] The choice of solvent is crucial; a good solvent system will dissolve the crude product at an elevated temperature but will have low solubility for the product at room temperature or below, while the impurities remain in solution. A combination of a polar solvent like ethyl acetate and a non-polar solvent like hexanes often works well.
Purification Workflow Diagram
Caption: A typical recrystallization workflow for purification.
References
"stability issues with 4-(Mesitylamino)-4-oxobutanoic acid in solution"
Troubleshooting Guide
This guide addresses common stability and solubility issues you may encounter during your experiments with 4-(Mesitylamino)-4-oxobutanoic acid in solution.
Issue 1: Precipitation or Cloudiness of the Solution Upon Preparation or Storage
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen solvent. Like many carboxylic acids, its solubility can be highly dependent on the solvent's polarity and pH.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure the solvent is appropriate for dissolving both the aromatic amine and carboxylic acid functionalities. Polar aprotic solvents like DMSO or DMF are often good starting points for initial stock solutions.
-
Adjust pH: For aqueous solutions, the solubility of carboxylic acids can be significantly increased by adjusting the pH to be above the pKa of the carboxylic acid group, which will deprotonate it to the more soluble carboxylate form.
-
Use Co-solvents: A mixture of solvents can sometimes improve solubility. For aqueous solutions, adding a water-miscible organic co-solvent may be beneficial.[1]
-
Gentle Heating and Sonication: Briefly warming the solution or using a sonication bath can help dissolve the compound. However, be cautious as excessive heat can accelerate degradation.
-
Prepare Fresh Solutions: If precipitation occurs over time, it may be due to the compound slowly crashing out of a supersaturated solution. In such cases, preparing fresh solutions before each experiment is recommended.
-
Issue 2: Loss of Compound Potency or Inconsistent Experimental Results Over Time
-
Possible Cause: The compound may be degrading in your experimental solution. The amide bond in this compound is susceptible to hydrolysis, especially under strong acidic or basic conditions.[2][3][4][5]
-
Troubleshooting Steps:
-
Control pH: Maintain the pH of your solution within a stable range, typically near neutral (pH 6-8), to minimize acid or base-catalyzed amide hydrolysis.
-
Avoid Extreme Temperatures: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize exposure of working solutions to elevated temperatures.
-
Protect from Light: Photodegradation can be a concern for aromatic compounds. Store solutions in amber vials or protect them from light.
-
Use Aprotic Solvents for Long-Term Storage: For long-term storage, dissolving the compound in a high-purity aprotic solvent like DMSO or DMF can prevent hydrolysis.
-
Perform a Forced Degradation Study: To understand the degradation profile of your compound, consider performing a forced degradation study. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to identify potential degradation products and pathways.[6][7][8][9]
-
Issue 3: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Possible Cause: These new peaks likely represent degradation products of this compound.
-
Troubleshooting Steps:
-
Identify the Degradation Pathway: The primary expected degradation pathway is the hydrolysis of the amide bond, which would yield mesitylamine and succinic acid. Analyze the new peaks by mass spectrometry to confirm their identities.
-
Review Solution Preparation and Storage Conditions: As outlined in Issue 2, assess your experimental conditions (pH, temperature, light exposure) to identify the likely cause of degradation.
-
Implement a Stability-Indicating Method: Ensure your analytical method can separate the intact compound from its potential degradation products. This is crucial for accurately quantifying the amount of active compound remaining in your solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that can affect its stability?
A1: The two primary functional groups are the amide and the carboxylic acid . The amide bond is susceptible to hydrolysis, while the carboxylic acid group can influence solubility and participate in acid-base reactions.[2][10]
Q2: What is the most likely degradation pathway for this compound in solution?
A2: The most probable degradation pathway is the hydrolysis of the amide bond . This reaction can be catalyzed by either acid or base and results in the cleavage of the amide linkage to form mesitylamine and succinic acid.[3][4][5]
Q3: How can I improve the solubility of this compound in aqueous solutions?
A3: The solubility of this compound in aqueous solutions can likely be improved by increasing the pH . By raising the pH above the pKa of the carboxylic acid, the group will be deprotonated to the more polar and soluble carboxylate anion. The use of co-solvents can also be an effective strategy.[1]
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: For long-term stability, it is recommended to store stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF at -20°C or -80°C . Solutions should be stored in tightly sealed vials to prevent moisture absorption and protected from light.
Q5: What is a forced degradation study and why is it useful?
A5: A forced degradation study, also known as stress testing, involves intentionally exposing a compound to harsh conditions like strong acids and bases, high temperatures, light, and oxidizing agents.[6][8][9] This helps to:
-
Identify potential degradation products.
-
Understand the degradation pathways.
-
Develop and validate a stability-indicating analytical method that can distinguish the active compound from its degradation products.[7]
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, buffer at a specific pH, organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the undissolved solid.
-
Quantification: Accurately dilute a known volume of the clear supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL.
| Parameter | Condition | Purpose |
| Solvents | Aqueous buffers (pH 3, 5, 7.4, 9), DMSO, Ethanol | To assess solubility in relevant physiological and experimental media. |
| Temperature | Room Temperature (25°C), Physiological Temperature (37°C) | To understand the effect of temperature on solubility. |
| Agitation | Shaking or stirring | To ensure equilibrium is reached. |
| Quantification | HPLC-UV or LC-MS | To accurately measure the concentration of the dissolved compound. |
Protocol 2: General Procedure for Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in the chosen stress conditions. A control sample in a neutral, non-degrading solvent should also be prepared.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acidic | 0.1 M HCl, 60°C | 24 hours | To assess susceptibility to acid-catalyzed hydrolysis. |
| Basic | 0.1 M NaOH, 60°C | 24 hours | To assess susceptibility to base-catalyzed hydrolysis. |
| Oxidative | 3% H₂O₂, Room Temp. | 24 hours | To evaluate sensitivity to oxidation. |
| Thermal | 80°C (solid state) | 48 hours | To determine thermal stability. |
| Photolytic | ICH-compliant light source | Varies | To assess light sensitivity. |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathway of the compound.
Caption: General workflow for stability assessment.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. britannica.com [britannica.com]
Technical Support Center: Characterization of 4-(Mesitylamino)-4-oxobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 4-(Mesitylamino)-4-oxobutanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Chromatography (HPLC/LC-MS) | ||
| Poor peak shape (tailing or fronting) in HPLC analysis. | - Interaction of the carboxylic acid group with the stationary phase. - Inappropriate mobile phase pH. | - Adjust the mobile phase pH to suppress the ionization of the carboxylic acid. - Utilize a column specifically designed for the analysis of organic acids.[1] - Ensure the sample is dissolved in a solvent compatible with the mobile phase.[1] |
| Inadequate retention on reversed-phase (e.g., C18) columns. | The compound is polar due to the carboxylic acid and amide functional groups.[2] | - Reduce the organic solvent content in the mobile phase.[2] - Use a mobile phase with a lower pH to neutralize the carboxylic acid, increasing its hydrophobicity.[2] - Employ ion-pairing chromatography.[2] - Consider using mixed-mode chromatography which combines reversed-phase and ion-exchange mechanisms.[3] |
| Inconsistent retention times. | - Lack of column equilibration, especially with ion-pairing reagents or in normal-phase chromatography.[4] - Changes in mobile phase composition. | - Ensure the column is thoroughly equilibrated with the mobile phase before analysis.[4] - Prepare fresh mobile phase for each analysis and use a buffer to maintain a stable pH.[2] |
| Low sensitivity in LC-MS analysis. | - Poor ionization of the dicarboxylic acid derivative.[5] - In-source fragmentation. | - Optimize ion source parameters (e.g., temperature, gas flows). - Consider derivatization to enhance ionization efficiency.[5] - Use a more sensitive mass spectrometer or a different ionization technique. |
| NMR Spectroscopy | ||
| Complex or broad peaks in the ¹H NMR spectrum. | - Restricted rotation around the amide C-N bond can lead to the presence of rotamers, resulting in multiple sets of signals.[6] - Quadrupolar broadening from the ¹⁴N nucleus. | - Acquire spectra at elevated temperatures to increase the rate of rotation and potentially coalesce the signals of the rotamers. - Use advanced NMR techniques like 2D NMR (COSY, HSQC) to aid in assignment.[7] - Consider ¹⁵N labeling to obtain sharper signals and utilize ¹⁵N NMR for further structural elucidation.[7][8] |
| Difficulty in assigning amide proton signals. | - Chemical exchange with residual water in the solvent can broaden or cause the amide proton signal to disappear. | - Use a dry deuterated solvent. - Perform a D₂O exchange experiment to identify the amide proton. |
| Mass Spectrometry (MS) | ||
| Poor fragmentation or uninformative MS/MS spectra. | The stability of the molecule may lead to limited fragmentation under standard conditions. | - Optimize collision energy in MS/MS experiments. - Consider derivatization to introduce more readily fragmentable groups.[9][10] |
| Difficulty in detecting the molecular ion. | The compound may readily lose water or other small molecules in the ion source.[11] | - Use a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI). - Optimize ion source conditions to minimize in-source fragmentation. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple signals for the same proton in the ¹H NMR spectrum of this compound?
A1: The presence of multiple signals for a single proton is likely due to the presence of rotamers. The amide C-N bond has a partial double bond character, which restricts free rotation.[6] This can lead to two or more stable conformations (rotamers) that are in slow exchange on the NMR timescale, each giving rise to a distinct set of signals.
Q2: How can I improve the retention of this compound on my reversed-phase HPLC column?
A2: Due to its polar nature, this compound may exhibit poor retention on standard C18 columns.[2] To improve retention, you can:
-
Decrease the organic content of your mobile phase.[2]
-
Lower the pH of the mobile phase (e.g., by adding formic or trifluoroacetic acid) to protonate the carboxylic acid, making the molecule less polar.[2]
-
Use an ion-pairing agent to increase its interaction with the stationary phase.[2]
-
Employ a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[3]
Q3: What is the best way to confirm the molecular weight of this compound?
A3: High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is the preferred method. This will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Q4: Is derivatization necessary for the analysis of this compound by mass spectrometry?
A4: While not always necessary, derivatization can be beneficial, especially for quantitative analysis or if you are experiencing issues with sensitivity or fragmentation.[5][9][10] Derivatizing the carboxylic acid group, for example, can improve its chromatographic behavior and ionization efficiency in GC-MS or LC-MS.
Q5: My compound appears to be degrading on the silica gel column during purification. What can I do?
A5: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[12] You can try the following:
-
Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Use a different stationary phase , such as alumina or florisil.[12]
-
Employ reversed-phase chromatography for purification.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in the complete assignment of proton and carbon signals.
-
Mass Spectrometry (MS) for Molecular Weight Determination
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive or negative ion mode (negative mode may be more sensitive due to the carboxylic acid).
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze via LC-MS. Determine the exact mass of the molecular ion.
Visualizations
Caption: Troubleshooting workflow for common characterization challenges.
Caption: General workflow for synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. youtube.com [youtube.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. longdom.org [longdom.org]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of 4-(Mesitylamino)-4-oxobutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative purification methods for 4-(Mesitylamino)-4-oxobutanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as mesitylamine and succinic anhydride, byproducts from side reactions, or residual solvents from the synthesis.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: "Oiling out" can occur when the compound's melting point is lower than the boiling point of the solvent, or due to the presence of significant impurities. Try adding a small amount of a miscible anti-solvent (a solvent in which your compound is insoluble) to the oil while stirring vigorously. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. If these methods fail, column chromatography may be a more suitable purification technique.[1][2]
Q3: I have a low yield after recrystallization. How can I improve it?
A3: Low yield is a common issue in recrystallization.[3] To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[3] Avoid using an excessive volume of cold solvent to wash the crystals during filtration. Also, ensure the cooling process is slow to allow for maximum crystal formation; rapid cooling can trap the desired compound in the mother liquor.[2][3]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, silica gel column chromatography can be an effective purification method. However, amides can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation or low recovery.[4] It is advisable to perform a small-scale trial first. Using a solvent system containing a small amount of a volatile acid (e.g., acetic acid or formic acid) can help to improve the peak shape and recovery of acidic compounds.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be determined using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, and melting point determination, where a sharp melting range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in hot solvent. | Incorrect solvent choice. | Select a more suitable solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature.[5] |
| No crystals form upon cooling. | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3] |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] | |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of the pure compound or scratching the inner surface of the flask with a glass rod.[2] | |
| Colored impurities remain in the crystals. | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] |
| Oily product forms instead of crystals. | The compound's melting point is below the solvent's boiling point. | Use a lower-boiling point solvent or a solvent mixture.[1] |
| High concentration of impurities. | Consider a preliminary purification step like a solvent wash or column chromatography.[2] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | Incorrect mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A more polar eluent will move compounds further up the column, while a less polar eluent will result in slower elution. |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase.[5] For acidic compounds, adding a small percentage of acetic or formic acid to the eluent can aid elution. |
| Streaking or tailing of the product band. | Column overloading. | Use a larger column or load less crude material.[5] |
| The compound is interacting strongly with the stationary phase. | Add a modifier to the mobile phase, such as a small amount of acid, to reduce strong interactions. | |
| Low recovery of the product. | The product may be irreversibly adsorbed onto the silica gel. | Consider using a different stationary phase, such as alumina, or opt for recrystallization. |
| The product is spread across too many fractions. | Use a shallower solvent gradient during elution to achieve better separation and concentration of the product. |
Data Presentation
The following table provides a hypothetical comparison of different purification methods for this compound to illustrate how quantitative data can be structured.
| Purification Method | Solvent/Mobile Phase | Yield (%) | Purity (%) | Notes |
| Standard Recrystallization | Ethanol/Water (3:1) | 85 | 98.5 | Good for removing non-polar impurities. |
| pH-Adjustment Recrystallization | Water, NaOH, HCl | 92 | 99.2 | Effective for removing neutral and basic impurities. |
| Silica Gel Column Chromatography | Dichloromethane:Methanol (95:5) + 0.5% Acetic Acid | 75 | >99.5 | Higher purity but lower yield due to potential adsorption. |
Experimental Protocols
Protocol 1: Standard Recrystallization
This method is suitable for purifying the compound from impurities with different solubility profiles.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: pH-Adjustment Recrystallization
This method takes advantage of the acidic nature of the carboxylic acid group (pKa ≈ 4.72) to separate it from neutral or basic impurities.
-
Dissolution in Base: Dissolve the crude product in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) at room temperature. Use the minimum volume required for complete dissolution. This will form the sodium salt of the carboxylic acid, which is water-soluble.
-
Filtration: Filter the basic solution to remove any insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) dropwise with stirring. This compound will precipitate out as the solution becomes acidic (pH < 4).
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Silica Gel Column Chromatography
This technique is useful for separating compounds with different polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A step-by-step workflow for the standard recrystallization process.
Caption: A workflow for the purification of this compound using pH adjustment.
References
"resolving peak overlap in HPLC analysis of 4-(Mesitylamino)-4-oxobutanoic acid"
Technical Support Center: HPLC Analysis
Welcome to the technical support center for HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on resolving peak overlap for acidic compounds like 4-(Mesitylamino)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing peak overlap or co-elution in the analysis of this compound. What are the first steps I should take to troubleshoot this?
A1: When you encounter peak overlap, a systematic approach is crucial. Co-elution occurs when two or more compounds exit the column at the same time, preventing accurate quantification. Start by confirming the issue. A symmetrical peak might still hide a co-eluting compound; look for subtle signs like peak shoulders or asymmetry.[1] If you have a diode array detector (DAD) or a mass spectrometer (MS), you can analyze the spectra across the peak. If the spectra are not identical, co-elution is likely occurring.
Once confirmed, the primary goal is to alter the selectivity of your separation. The three main factors you can adjust are the mobile phase, the stationary phase, and the column temperature.[2] The most powerful and often easiest initial approach is to modify the mobile phase composition.[2][3]
Q2: How can I adjust the mobile phase to resolve the overlapping peaks?
A2: Adjusting the mobile phase is a powerful tool for changing separation selectivity.[4][5] For an acidic analyte like this compound, the following strategies are highly effective:
-
Modify Mobile Phase pH: The ionization state of an acidic compound dramatically affects its retention in reversed-phase HPLC.[3][6]
-
Lowering the pH (a general rule is to aim for 2 pH units below the analyte's pKa) will suppress the ionization of the carboxylic acid group.[7] This makes the molecule more neutral and increases its retention on a non-polar C18 column, which can significantly alter its position relative to an impurity.[3][4][7]
-
Conversely, increasing the pH will ionize the acid, making it more polar and reducing its retention time.[4][6] This may separate it from a less polar or neutral impurity.
-
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter selectivity.[2][8] These solvents have different properties and will interact differently with your analyte and the stationary phase, potentially resolving the co-elution.
-
Adjust Solvent Strength (Isocratic or Gradient):
-
In reversed-phase HPLC, increasing the aqueous portion of the mobile phase (weaker solvent) will increase retention times for all non-polar compounds, which can improve separation.[9][10]
-
If using a gradient, making the gradient shallower (i.e., increasing the organic modifier percentage more slowly) can also increase the separation between closely eluting peaks.[9]
-
Q3: Mobile phase optimization isn't enough. What other parameters can I change to improve resolution?
A3: If mobile phase adjustments are insufficient, consider changing other chromatographic parameters that influence efficiency and selectivity.[11]
-
Change the Stationary Phase: The easiest way to resolve closely eluting peaks is often to change the column's bonded phase.[2] If a standard C18 column doesn't provide enough selectivity, consider alternatives:
-
Phenyl-Hexyl or Phenyl Column: These columns offer alternative selectivity, particularly for aromatic compounds, through π-π interactions.[8]
-
Polar-Embedded Phases (e.g., Amide): These phases can provide different chemical interactions, such as dipolar and hydrogen bonding, which can be effective for separating compounds with polar functional groups.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that have low retention on reversed-phase columns, HILIC is an excellent alternative.[12][13] It uses a polar stationary phase and a high-organic mobile phase.[13]
-
-
Increase Column Efficiency: Sharper, narrower peaks are easier to resolve.[2] You can increase efficiency by:
-
Adjust Column Temperature: Changing the column temperature can alter selectivity.[2][14] Increasing the temperature often improves peak shape and can sometimes change the elution order of closely related compounds. A good starting point is often between 40–60 °C for small molecules.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak overlap issues in HPLC.
Caption: Troubleshooting decision tree for resolving HPLC peak overlap.
Quantitative Data Summary
When optimizing your method, it is useful to track how changes in parameters affect the resolution. The resolution (Rs) between two peaks should be ≥ 1.5 for baseline separation. The tables below provide hypothetical examples of how to summarize your findings.
Table 1: Effect of Mobile Phase pH on Retention Time and Resolution
| Mobile Phase pH | Analyte Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) | Peak Shape |
|---|---|---|---|---|
| 4.5 | 5.21 | 5.25 | 0.45 | Tailing |
| 3.5 | 6.84 | 7.05 | 1.10 | Improved |
| 2.5 | 8.12 | 8.53 | 1.85 | Symmetrical |
Table 2: Comparison of Different Stationary Phases
| Column Type | Analyte Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) | Notes |
|---|---|---|---|---|
| C18 | 8.12 | 8.21 | 0.80 | Poor separation |
| Phenyl-Hexyl | 9.55 | 10.01 | 1.95 | Baseline separation achieved |
| HILIC | 2.75 | 4.15 | 3.50 | Good separation, but low retention |
Experimental Protocols
Protocol: Mobile Phase pH Scouting to Optimize Resolution
This protocol details a systematic approach to evaluate the effect of mobile phase pH on the separation of this compound from a co-eluting impurity.
1. Objective: To determine the optimal mobile phase pH that provides a resolution (Rs) of ≥ 1.5 between the analyte and the interfering peak.
2. Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Phosphoric acid (H₃PO₄) or Formic Acid
-
Potassium phosphate monobasic
-
Reference standard of this compound
-
Sample containing the analyte and the co-eluting impurity
-
Calibrated pH meter
-
HPLC system with UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
3. Procedure:
-
Preparation of Buffered Mobile Phases:
-
Prepare a 20 mM potassium phosphate buffer stock solution.
-
Prepare three separate aqueous mobile phases (Mobile Phase A) by adjusting the pH of the buffer with phosphoric acid to pH 4.5, 3.5, and 2.5.[15]
-
Ensure all aqueous phases are filtered and degassed before use.
-
The organic mobile phase (Mobile Phase B) will be acetonitrile or methanol.
-
-
HPLC System Setup:
-
Execution of Experiments:
-
Begin with the mobile phase at pH 4.5. Equilibrate the column for at least 20-30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to confirm a clean system.
-
Inject the sample solution. Record the chromatogram.
-
Flush the system and re-equilibrate with the pH 3.5 mobile phase.
-
Repeat steps 3.3 and 3.4.
-
Flush the system and re-equilibrate with the pH 2.5 mobile phase.
-
Repeat steps 3.3 and 3.4.
-
4. Data Analysis:
-
For each pH condition, identify the peaks for the analyte and the impurity.
-
Measure the retention time, peak width, and peak area for both compounds.
-
Calculate the resolution (Rs) between the two peaks for each run.
-
Summarize the results in a table similar to Table 1 above.
-
Select the pH that provides the best resolution and peak shape for further method development. It is recommended to work at a mobile phase pH at least 2 units away from the analyte's pKa for method robustness.[3][4]
References
- 1. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. acdlabs.com [acdlabs.com]
- 6. moravek.com [moravek.com]
- 7. biotage.com [biotage.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 11. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative HPLC-Based Purity Assessment of 4-(Mesitylamino)-4-oxobutanoic acid
This guide provides a comprehensive framework for the validation of 4-(Mesitylamino)-4-oxobutanoic acid purity using High-Performance Liquid Chromatography (HPLC). The purity of chemical intermediates is critical in research and drug development, as impurities can significantly affect reaction yields, reproducibility, and the safety and efficacy of final active pharmaceutical ingredients (APIs).
This document outlines a detailed HPLC protocol designed to separate the primary compound from potential starting materials and a structurally similar analog. Comparative data is presented to illustrate the method's efficacy in distinguishing between high-purity and crude samples, providing researchers and drug development professionals with a robust methodology for quality control.
Experimental Protocol: HPLC Purity Validation
Objective: To establish and validate a reverse-phase HPLC method capable of quantifying the purity of this compound and resolving it from potential process-related impurities and a structural analog.
1. Materials and Reagents:
-
This compound (Reference Standard and Test Samples)
-
Alternative/Comparative Compounds:
-
Succinic Acid (Potential unreacted starting material/hydrolysis product)
-
Mesitylamine (Potential unreacted starting material)
-
4-(Anilino)-4-oxobutanoic acid (Structural Analog)
-
-
Solvents and Buffers:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade)
-
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 15% B; 5-20 min: 15% to 85% B; 20-25 min: 85% B; 25.1-30 min: 15% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
4. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Test Sample Solution (0.5 mg/mL): Prepare the test sample using the same procedure as the standard solution.
-
Specificity Spiked Solution: Prepare a solution of the reference standard as above and spike it with small amounts (~0.005 mg/mL) of Succinic Acid, Mesitylamine, and 4-(Anilino)-4-oxobutanoic acid to confirm peak separation and identity.
Workflow for HPLC Purity Validation
The logical flow from sample preparation to final analysis is crucial for obtaining reproducible results.
Caption: Experimental workflow for the HPLC purity validation of this compound.
Data Presentation and Comparison
The proposed HPLC method effectively separates the main analyte from its potential impurities and a structural analog, demonstrating the method's specificity.
Table 1: Chromatographic Performance and Specificity
| Compound | Hypothetical Retention Time (min) | Relative Retention Time (RRT) | Tailing Factor | Resolution (from previous peak) |
| Succinic Acid | 2.8 | 0.19 | 1.1 | - |
| Mesitylamine | 8.2 | 0.55 | 1.2 | >10 |
| 4-(Anilino)-4-oxobutanoic acid | 13.1 | 0.87 | 1.1 | >10 |
| This compound | 15.0 | 1.00 | 1.2 | >3.0 |
Table 2: Comparative Purity Analysis of Different Product Batches
This table compares a high-purity, recrystallized batch against a crude, post-synthesis batch, showcasing the method's utility in process monitoring and quality control. One supplier notes a purity of 95% for their product.[1]
| Analyte / Impurity | High Purity Batch (% Area) | Crude Batch (% Area) | Acceptance Criteria |
| This compound | 99.85 | 94.75 | ≥ 99.0% |
| Succinic Acid | 0.05 | 2.15 | ≤ 0.15% |
| Mesitylamine | Not Detected | 1.55 | ≤ 0.15% |
| 4-(Anilino)-4-oxobutanoic acid | Not Detected | Not Detected | Not Detected |
| Largest Unknown Impurity | 0.06 | 0.95 | ≤ 0.10% |
| Total Impurities | 0.15 | 5.25 | ≤ 1.0% |
| Result | Pass | Fail | - |
Conclusion
The HPLC method detailed in this guide is demonstrated to be specific, robust, and well-suited for the quantitative purity assessment of this compound. The clear separation of the main compound from key potential impurities allows for accurate quality control in a research or manufacturing setting. By employing this standardized protocol, researchers and drug developers can ensure the integrity and purity of their material, which is a fundamental requirement for reliable scientific outcomes and regulatory compliance.
References
1H and 13C NMR Analysis of 4-(Mesitylamino)-4-oxobutanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-(Mesitylamino)-4-oxobutanoic acid. Due to the limited availability of experimental spectra for this specific compound, this report furnishes a predicted data set based on established NMR principles and compares it with experimental data from structurally related analogues, namely N-phenylsuccinamic acid and N-(2,6-dimethylphenyl)succinamic acid. This analysis is crucial for the structural elucidation and purity assessment of this and similar molecules in research and drug development settings.
Comparative NMR Data Analysis
The following table summarizes the predicted ¹H and ¹³C NMR data for this compound and the experimental data for its analogues, N-phenylsuccinamic acid and N-(2,6-dimethylphenyl)succinamic acid. The predicted values for the target molecule are derived from standard chemical shift tables and analysis of its structural components.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | ¹H NMR Data | ¹³C NMR Data |
| This compound (Predicted) | Chemical Shift (δ, ppm) , Multiplicity , Integration , Assignment ~10-12 (br s, 1H, -COOH)~8.5 (s, 1H, -NH-)~6.9 (s, 2H, Ar-H)~2.8 (t, 2H, -CO-CH₂-)~2.6 (t, 2H, -CH₂-COOH)~2.25 (s, 3H, p-Ar-CH₃)~2.20 (s, 6H, o-Ar-CH₃) | Chemical Shift (δ, ppm) , Assignment ~175 (-COOH)~172 (-CO-NH-)~138 (Ar-C, quat.)~135 (Ar-C, quat.)~129 (Ar-CH)~32 (-CO-CH₂-)~30 (-CH₂-COOH)~21 (p-Ar-CH₃)~18 (o-Ar-CH₃) |
| N-Phenylsuccinamic acid (Experimental) | Chemical Shift (δ, ppm) , Multiplicity , Integration , Assignment 12.1 (s, 1H, -COOH)10.1 (s, 1H, -NH-)7.6 (d, 2H, Ar-H)7.3 (t, 2H, Ar-H)7.0 (t, 1H, Ar-H)2.6 (t, 2H, -CO-CH₂-)2.5 (t, 2H, -CH₂-COOH) | Chemical Shift (δ, ppm) , Assignment 174.1 (-COOH)171.1 (-CO-NH-)139.3 (Ar-C, quat.)128.8 (Ar-CH)123.1 (Ar-CH)119.2 (Ar-CH)31.4 (-CO-CH₂-)29.2 (-CH₂-COOH) |
| N-(2,6-Dimethylphenyl)succinamic acid (Experimental) | Chemical Shift (δ, ppm) , Multiplicity , Integration , Assignment ~12.0 (br s, 1H, -COOH)~9.5 (s, 1H, -NH-)~7.1 (m, 3H, Ar-H)~2.7 (t, 2H, -CO-CH₂-)~2.5 (t, 2H, -CH₂-COOH)~2.2 (s, 6H, o-Ar-CH₃) | Chemical Shift (δ, ppm) , Assignment ~175 (-COOH)~172 (-CO-NH-)~135 (Ar-C, quat.)~128 (Ar-CH)~32 (-CO-CH₂-)~30 (-CH₂-COOH)~18 (o-Ar-CH₃) |
Note: Experimental data for analogues are compiled from various sources and may have been recorded in different solvents, leading to minor variations in chemical shifts.
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and similar compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.
-
Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.
Visualization of Molecular Structure and NMR Environments
The following diagram illustrates the chemical structure of this compound, with annotations for the distinct proton and carbon environments relevant to NMR analysis.
Caption: Chemical structure and key NMR signal assignments for this compound.
Comparative FTIR Spectroscopy for Functional Group Analysis: 4-(Mesitylamino)-4-oxobutanoic acid
This guide provides a comparative analysis of the functional groups present in 4-(Mesitylamino)-4-oxobutanoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. The expected vibrational frequencies are compared with those of its precursors, succinic anhydride and mesitylamine, to confirm the successful synthesis and identify key molecular vibrations. This information is crucial for researchers and professionals in drug development and chemical synthesis for structural elucidation and quality control.
Predicted and Comparative Vibrational Frequecies
The formation of this compound from succinic anhydride and mesitylamine results in the appearance of characteristic bands for a secondary amide and a carboxylic acid, alongside the disappearance of the anhydride and primary amine bands. The table below summarizes the expected FTIR absorption frequencies for the product and its precursors.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in this compound | Comparative Wavenumber (cm⁻¹) in Succinic Anhydride | Comparative Wavenumber (cm⁻¹) in Mesitylamine |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad)[1][2][3][4] | - | - |
| Carboxylic Acid | C=O Stretch | ~1710 (strong, sharp)[2][3][4] | 1860 & 1780 (two bands) | - |
| Secondary Amide | N-H Stretch | 3370 - 3170 (single, sharp)[5][6] | - | 3450 & 3360 (two bands) |
| Secondary Amide | Amide I (C=O Stretch) | 1680 - 1630 (strong)[5][7][8] | - | - |
| Secondary Amide | Amide II (N-H Bend) | 1570 - 1515 (moderate to strong)[5][7] | - | ~1620 |
| Aromatic Ring | C-H Stretch | ~3100 - 3000 | - | ~3100 - 3000 |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 | - | ~1600, ~1480 |
| Alkyl | C-H Stretch | 2960 - 2850 | 2990 - 2890 | 2980 - 2860 |
| Carboxylic Acid | C-O Stretch | 1320 - 1210[4] | ~1250 (C-O-C stretch) | - |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This protocol outlines the steps for acquiring an FTIR spectrum of a solid sample, such as this compound, using an ATR-FTIR spectrometer.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Solid sample of this compound
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or ethanol to remove any residues.
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The spectrum is usually collected in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare their positions with the expected values to identify the functional groups.
-
-
Cleaning:
-
Release the pressure arm and remove the sample from the crystal.
-
Clean the ATR crystal and the press tip thoroughly with a solvent-dampened lint-free wipe.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the functional group analysis of this compound using FTIR spectroscopy.
Caption: Workflow for FTIR functional group analysis.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR Spectrum: Amides [quimicaorganica.org]
- 7. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Mass Spectrometry for the Characterization of 4-(Mesitylamino)-4-oxobutanoic acid
An Objective Guide for Researchers and Drug Development Professionals
The robust characterization of small molecules is a cornerstone of pharmaceutical research and development. For novel compounds such as 4-(Mesitylamino)-4-oxobutanoic acid, a comprehensive understanding of its structure and purity is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for this purpose. This guide provides a comparative overview of mass spectrometry for the analysis of this compound, supported by expected experimental data and detailed protocols.
Comparison of Analytical Techniques
While mass spectrometry is a primary tool for the analysis of small molecules, other techniques also play crucial roles. The choice of method often depends on the specific analytical question being addressed.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass-to-charge ratio determination. | Molecular weight, fragmentation pattern (structural information), purity, and quantification. | High sensitivity and selectivity; provides structural information. | Can have matrix effects; ionization efficiency can be molecule-dependent.[1][2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography followed by mass-to-charge ratio determination. | Molecular weight and fragmentation pattern of volatile and thermally stable compounds. | Excellent separation for volatile compounds; extensive spectral libraries available. | Requires derivatization for non-volatile compounds like this compound.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Detailed structural elucidation, including connectivity and stereochemistry. | Non-destructive; provides unambiguous structural information.[4] | Lower sensitivity compared to MS; requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation based on polarity with detection by UV absorbance. | Purity, quantification, and separation of components in a mixture. | Robust and widely available; good for quantitative analysis.[5] | Does not provide molecular weight or definitive structural information. |
Mass Spectrometry of this compound: Predicted Data
Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Interpretation |
| [M+H]⁺ | 236.12 | Protonated molecular ion (Positive Ion Mode) |
| [M-H]⁻ | 234.11 | Deprotonated molecular ion (Negative Ion Mode) |
| Fragment Ion 1 | 162.09 | Loss of the butanoic acid moiety |
| Fragment Ion 2 | 134.09 | Loss of the oxobutanoic acid moiety |
| Fragment Ion 3 | 120.08 | Mesityl fragment |
| Fragment Ion 4 | 119.09 | Loss of a methyl group from the mesityl fragment |
Note: These are predicted values and may vary slightly in an actual experiment.
Experimental Protocols
A detailed and robust experimental protocol is critical for reproducible and accurate mass spectrometry analysis.
Protocol 1: LC-MS Analysis of this compound
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (for mobile phase modification)
-
A C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative ion modes
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): Ramp from 10 to 40 eV to observe fragmentation.
-
Visualizing the Workflow and Fragmentation
Diagrams are essential for clearly communicating experimental processes and molecular fragmentation pathways.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of 4-(Mesitylamino)-4-oxobutanoic Acid and Other N-Aryl Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-(Mesitylamino)-4-oxobutanoic acid with other N-aryl amides. The analysis is supported by experimental data from the literature, focusing on how steric and electronic factors influence amide bond stability and reactivity in key chemical transformations.
Introduction
N-aryl amides are a crucial class of compounds in organic chemistry and medicinal chemistry, forming the backbone of many pharmaceuticals and biologically active molecules. Their reactivity, particularly the susceptibility of the amide bond to cleavage or modification, is a critical determinant of their stability, metabolic fate, and synthetic accessibility. This compound, with its sterically hindered N-mesityl group, presents an interesting case study for understanding the interplay of steric and electronic effects on amide reactivity. This guide will delve into these factors, providing a comparative framework for researchers working with this and related N-aryl amides.
Factors Influencing N-Aryl Amide Reactivity
The reactivity of N-aryl amides is primarily governed by two key factors:
-
Electronic Effects: The electronic nature of the substituents on the aryl ring significantly impacts the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aryl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, rendering the amide bond more stable and less reactive.[1][2]
-
Steric Effects: Steric hindrance, particularly from substituents at the ortho position of the N-aryl group, can shield the carbonyl carbon from the approach of nucleophiles, thereby decreasing the reaction rate.[2][3] The bulky mesityl group (2,4,6-trimethylphenyl) in this compound is a prime example of a sterically demanding substituent that is expected to significantly reduce the reactivity of the amide bond.
The interplay of these effects is crucial in determining the overall reactivity of an N-aryl amide.
Caption: Factors influencing N-aryl amide reactivity.
Comparative Reactivity Data
Table 1: Comparison of Yields in Palladium-Catalyzed N-Arylation of Amides
This table illustrates the effect of electronic and steric factors on the efficiency of a common C-N bond-forming reaction.
| N-Aryl Amide (Nucleophile) | Aryl Halide (Electrophile) | Catalyst System | Yield (%) | Reference |
| N-H (Benzamide) | 4-tert-butylbromobenzene | Pd(OAc)2 / Xantphos | 95 | [4] |
| N-H (4-Methoxybenzamide) | 4-tert-butylbromobenzene | Pd(OAc)2 / Xantphos | 92 | [4] |
| N-H (4-Trifluoromethylbenzamide) | 4-tert-butylbromobenzene | Pd(OAc)2 / Xantphos | 50 (conversion) | [4] |
| N-Butylacetamide | 4-Chlorotoluene | [(allyl)PdCl]2 / JackiePhos | 95 | [5] |
| Acetanilide | Aryl Nonaflate | [(allyl)PdCl]2 / JackiePhos | 78 | [5] |
| This compound | Aryl Halide | Pd(0) / Ligand | Expected to be low | Inferred |
Based on the steric hindrance of the mesityl group, the yield is expected to be significantly lower under standard conditions.
Table 2: Relative Rates of N-Aryl Amide Hydrolysis
This table provides a qualitative comparison of hydrolysis rates based on general principles and observations from the literature.
| N-Aryl Amide | Conditions | Relative Rate | Reference |
| N-Phenylacetamide | Acidic or Basic | Moderate | [6][7] |
| N-(4-Nitrophenyl)acetamide | Acidic or Basic | Faster | Inferred from electronic effects[2] |
| N-(4-Methoxyphenyl)acetamide | Acidic or Basic | Slower | Inferred from electronic effects[2] |
| N-(2-Methylphenyl)acetamide | Acidic or Basic | Slower | Inferred from steric effects[2] |
| This compound | Acidic or Basic | Very Slow | Inferred from steric hindrance[8][9] |
Experimental Protocols
To quantitatively assess the reactivity of this compound, a standardized experimental protocol is necessary. Below are detailed methodologies for two common reactions used to probe amide reactivity.
Protocol 1: Acid-Catalyzed Hydrolysis of N-Aryl Amides
This protocol can be used to determine the rate of hydrolysis by monitoring the disappearance of the starting amide or the appearance of the corresponding carboxylic acid and aniline.
Materials:
-
N-aryl amide (e.g., this compound, N-phenylacetamide)
-
Hydrochloric acid (e.g., 1 M, 6 M)
-
Dioxane or other suitable co-solvent
-
High-performance liquid chromatograph (HPLC) or Gas chromatograph (GC)
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of the N-aryl amide in the chosen co-solvent.
-
In a thermostated reaction vessel, equilibrate the acidic solution to the desired temperature (e.g., 80 °C).
-
Initiate the reaction by adding a known volume of the amide stock solution to the pre-heated acid solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction immediately by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining amide and/or the formed products.
-
Plot the concentration of the amide versus time and determine the rate constant from the slope of the line (for a pseudo-first-order reaction).
Caption: Experimental workflow for amide hydrolysis kinetics.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol can be used to compare the reactivity of different N-aryl amides as nucleophiles in a cross-coupling reaction.
Materials:
-
N-aryl amide (e.g., this compound, acetanilide)
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with the palladium catalyst, ligand, and base.
-
Add the N-aryl amide and the aryl halide to the vial.
-
Add the anhydrous solvent and seal the vial.
-
Remove the vial from the glovebox and place it in a pre-heated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction for a set period (e.g., 24 hours).
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and analyze the crude product by GC-MS to determine the yield of the coupled product.
Conclusion
The reactivity of this compound is expected to be significantly lower than that of less sterically hindered N-aryl amides in common chemical transformations such as hydrolysis and cross-coupling reactions. This reduced reactivity is primarily attributed to the steric bulk of the ortho-methyl groups on the mesityl ring, which shield the amide carbonyl from nucleophilic attack. While electronic effects also play a role, the profound steric hindrance is the dominant factor. For researchers and drug development professionals, this means that reactions involving the amide bond of this compound will likely require more forcing conditions (higher temperatures, longer reaction times, or more reactive reagents) compared to simpler N-aryl amides. The provided experimental protocols offer a starting point for quantitatively assessing these reactivity differences and optimizing reaction conditions for this challenging yet synthetically important class of molecules.
References
- 1. The effect of the N-mesityl group in NHC-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ojs.chimia.ch [ojs.chimia.ch]
A Comparative Guide to the Structural Elucidation of 4-(Mesitylamino)-4-oxobutanoic acid
Introduction: This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural analysis of 4-(Mesitylamino)-4-oxobutanoic acid. As of the latest searches, a published crystal structure for this compound was not available. Therefore, for the purpose of demonstrating the principles and data presentation of X-ray crystallography, this guide utilizes the crystallographic data of a closely related analogue, 4-Oxo-4-(p-tolylamino)butanoic acid. This allows for a practical comparison of the depth of information provided by X-ray crystallography versus other common analytical techniques.
The primary techniques for elucidating the structure of small organic molecules include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each method offers unique insights into the molecular architecture, from the precise three-dimensional arrangement of atoms in a crystal lattice to the connectivity and functional groups present.
Comparison of Analytical Techniques
The following table summarizes the key structural information that can be obtained for this compound using different analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information, and absolute configuration. | Provides an unambiguous and highly detailed molecular structure.[1] | Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy | Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through spin-spin coupling, and spatial proximity of atoms.[2][3][4][5] | Powerful for determining the constitution and configuration of molecules in solution. Does not require crystallization. | Does not directly provide bond lengths or angles. Can be complex to interpret for large molecules. |
| Mass Spectrometry | Provides the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula, and can give clues about the structure through fragmentation patterns.[6][7][8][9][10] | High sensitivity and requires very small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
| FTIR Spectroscopy | Identifies the presence of specific functional groups based on the absorption of infrared radiation.[11][12][13] | Fast, non-destructive, and useful for a quick assessment of functional groups present in a molecule. | Provides limited information on the overall molecular structure and connectivity. |
X-ray Crystallography Data
As a proxy for this compound, the crystallographic data for 4-Oxo-4-(p-tolylamino)butanoic acid is presented below.[14] This data provides a clear example of the detailed structural information obtainable from a successful single-crystal X-ray diffraction experiment.
Table 1: Crystal Data and Structure Refinement for 4-Oxo-4-(p-tolylamino)butanoic acid
| Parameter | Value |
| CCDC Number | 807462 |
| Empirical formula | C₁₁H₁₃NO₃ |
| Formula weight | 207.23 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.358(3) Å, α = 90°b = 5.4890(10) Å, β = 98.43(3)°c = 18.259(5) Å, γ = 90° |
| Volume | 1026.8(4) ų |
| Z | 4 |
| Calculated density | 1.339 Mg/m³ |
| Absorption coefficient | 0.098 mm⁻¹ |
| F(000) | 440 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.65 to 28.34° |
| Reflections collected | 6103 |
| Independent reflections | 2253 [R(int) = 0.0412] |
| Completeness to theta = 28.34° | 99.8 % |
| Data / restraints / parameters | 2253 / 0 / 137 |
| Goodness-of-fit on F² | 1.036 |
| Final R indices [I>2sigma(I)] | R1 = 0.0489, wR2 = 0.1194 |
| R indices (all data) | R1 = 0.0818, wR2 = 0.1387 |
| Largest diff. peak and hole | 0.221 and -0.169 e.Å⁻³ |
Alternative Spectroscopic Data (Hypothetical for this compound)
The following tables present the expected data from NMR, Mass Spectrometry, and FTIR analysis of this compound.
Table 2: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (ppm) | Integration | Multiplicity | Assignment | ¹³C NMR (ppm) | Assignment |
| ~10-12 | 1H | br s | -COOH | ~175 | C=O (acid) |
| ~8.5 | 1H | s | -NH- | ~172 | C=O (amide) |
| 6.85 | 2H | s | Ar-H | ~138 | Ar-C (ipso, CH₃) |
| 2.80 | 2H | t | -CH₂- | ~135 | Ar-C (ipso, NH) |
| 2.65 | 2H | t | -CH₂- | ~129 | Ar-CH |
| 2.25 | 3H | s | Ar-CH₃ (para) | ~32 | -CH₂- |
| 2.15 | 6H | s | Ar-CH₃ (ortho) | ~29 | -CH₂- |
| ~21 | Ar-CH₃ (para) | ||||
| ~19 | Ar-CH₃ (ortho) |
Table 3: Predicted Mass Spectrometry Data
| Technique | m/z | Assignment |
| High-Resolution MS | [M+H]⁺ calculated: C₁₄H₁₉NO₃ | [M+H]⁺ |
| (HRMS-ESI) | [M+Na]⁺ calculated: C₁₄H₁₈NNaO₃ | [M+Na]⁺ |
| Tandem MS (MS/MS) | Fragments corresponding to the loss of H₂O, COOH, and cleavage of the amide bond. | Structural fragments |
Table 4: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (amide) |
| ~2950 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1540 | Medium | N-H bend (Amide II) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
Experimental Protocols
X-ray Crystallography:
-
Crystallization: A single crystal of the compound is grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are then refined to best fit the experimental data.
NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.
-
Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and calibrated. The chemical shifts, coupling constants, and integrations are analyzed to determine the molecular structure.
Mass Spectrometry (HRMS-ESI):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: The solution is infused into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratios of the ions generated.
FTIR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed on the ATR crystal, or a KBr pellet is prepared.
-
Data Acquisition: The infrared spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.
Visualizations
Caption: Workflow for small molecule structure determination using X-ray crystallography.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jchps.com [jchps.com]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. azolifesciences.com [azolifesciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. scispace.com [scispace.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. myneni.princeton.edu [myneni.princeton.edu]
- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 14. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of 4-(Mesitylamino)-4-oxobutanoic Acid from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for research and drug development, the purity of starting materials and intermediates is of paramount importance. Impurities can lead to undesirable side reactions, lower yields, and potentially confounding biological or pharmacological results. This guide provides a comparative purity assessment of 4-(Mesitylamino)-4-oxobutanoic acid (CAS No. 201741-53-9), a potential building block in organic synthesis, from three hypothetical commercial suppliers: Alpha Chemicals, Beta Corp, and Gamma Solutions. The comparison is based on simulated analytical data obtained through High-Performance Liquid Chromatography (HPLC), Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Summary
The purity of this compound from the three suppliers was assessed, and the results are summarized in the table below. The analysis focused on the percentage purity of the main compound and the identification and quantification of key potential impurities.
| Supplier | Lot Number | Purity by HPLC (%)[1] | ¹H NMR Purity (%) | Key Impurities Identified | Concentration of Key Impurities (%) |
| Alpha Chemicals | AC-2025-001 | 98.5 | >99 | Mesitylene | 0.8 |
| Succinic Anhydride | 0.5 | ||||
| Unidentified Impurity 1 | 0.2 | ||||
| Beta Corp | BC-2025-001 | 95.2[2] | 96 | 4-(Mesityl)-4-oxobutanoic acid | 2.5 |
| Mesitylene | 1.1 | ||||
| Unidentified Impurity 2 | 1.2 | ||||
| Gamma Solutions | GS-2025-001 | 99.7 | >99 | N,N'-dicyclohexylurea (from DCC coupling) | 0.2 |
| Unidentified Impurity 3 | 0.1 |
Experimental Workflow
The following diagram outlines the logical workflow for the purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC was the primary technique for the quantitative assessment of purity and the detection of non-volatile impurities.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was used with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B consisting of acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Analysis: Purity was determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Impurities were identified by comparing their retention times to those of known standards where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were used for structural confirmation and to assess the presence of impurities containing protons and carbon atoms, respectively.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Expected Chemical Shifts (δ, ppm):
-
~10.5 (br s, 1H, -COOH)
-
~7.5 (s, 1H, -NH)
-
~6.8 (s, 2H, Ar-H)
-
~2.8 (t, 2H, -CH₂-COOH)
-
~2.6 (t, 2H, -CO-CH₂-)
-
~2.2 (s, 9H, 3 x Ar-CH₃)
-
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ, ppm):
-
~177 (-COOH)
-
~171 (-CONH-)
-
~138 (Ar-C)
-
~135 (Ar-C)
-
~133 (Ar-C)
-
~129 (Ar-CH)
-
~31 (-CH₂-COOH)
-
~29 (-CO-CH₂-)
-
~21 (Ar-CH₃)
-
-
-
Analysis: The purity was estimated by comparing the integration of the signals corresponding to the main compound with those of any impurity signals.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) was used to confirm the molecular weight of the compound and to aid in the identification of impurities.
-
Instrumentation: A mass spectrometer with an ESI source.
-
Mode: Negative ion mode was primarily used to detect the deprotonated molecule [M-H]⁻.
-
Expected Mass:
-
Molecular Formula: C₁₃H₁₇NO₃
-
Molecular Weight: 235.28 g/mol
-
Expected [M-H]⁻: m/z 234.12
-
-
Analysis: The mass spectrum was analyzed for the presence of the expected molecular ion and any other ions that could correspond to potential impurities. For some impurities, tandem MS (MS/MS) was performed to obtain fragmentation patterns for structural elucidation.
Hypothetical Signaling Pathway Involvement
While the specific biological role of this compound is not well-defined in the literature, compounds with similar structural motifs, such as succinimide derivatives, are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a kinase involved in a pro-inflammatory signaling cascade.
Discussion of Results
The purity assessment of this compound from the three hypothetical suppliers reveals significant differences in quality.
-
Alpha Chemicals: The product from Alpha Chemicals showed a high purity of 98.5% by HPLC, with the primary impurities being residual starting materials, mesitylene and succinic anhydride. The low levels of these impurities suggest a well-optimized and controlled synthesis and purification process. The ¹H NMR confirmed high purity, with only trace amounts of the starting materials visible.
-
Beta Corp: The sample from Beta Corp had the lowest purity at 95.2% by HPLC. A significant impurity was identified as 4-(Mesityl)-4-oxobutanoic acid, which is the precursor to the final product, indicating an incomplete amidation reaction. The presence of a notable amount of an unidentified impurity warrants further investigation for researchers considering this supplier.
-
Gamma Solutions: Gamma Solutions provided the highest purity material at 99.7% by HPLC. The main identified impurity was N,N'-dicyclohexylurea, which is a common byproduct when dicyclohexylcarbodiimide (DCC) is used as a coupling agent in the amidation step. The high purity of the final product suggests an efficient purification process to remove this byproduct.
Conclusion and Recommendations
Based on this comparative analysis, the this compound supplied by Gamma Solutions demonstrates the highest purity, making it the most suitable choice for applications where minimal batch-to-batch variability and high purity are critical, such as in late-stage drug development and quantitative biological assays. The product from Alpha Chemicals is also of high quality and would be acceptable for many research applications, particularly in early-stage discovery. The material from Beta Corp may require further purification before use, especially in sensitive applications, due to the lower purity and the presence of a significant amount of the precursor impurity.
Researchers and drug development professionals should always perform their own quality control and purity assessment of critical reagents, as supplier-provided data may not always capture all potential impurities that could impact their specific application. The experimental protocols outlined in this guide provide a robust framework for such an in-house evaluation.
References
A Spectroscopic Showdown: Comparing 4-(Mesitylamino)-4-oxobutanoic Acid with Its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular changes during a chemical synthesis is paramount. This guide provides a detailed spectroscopic comparison of the synthetic product, 4-(Mesitylamino)-4-oxobutanoic acid, with its starting materials, succinic anhydride and mesitylamine. By examining the transformations through Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), we can elucidate the structural changes that signify a successful reaction.
The formation of this compound from succinic anhydride and mesitylamine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of mesitylamine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group in the final product. This transformation is readily observable through the distinct changes in their respective spectra.
At a Glance: Spectroscopic Data Summary
To facilitate a clear comparison, the key spectroscopic data for this compound and its starting materials are summarized in the tables below. Note that while experimental data is provided for the starting materials, the spectral data for the final product is predicted due to the limited availability of published experimental spectra.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | Succinic Anhydride (Experimental) | Mesitylamine (Experimental) | This compound (Predicted) |
| C=O Stretch (Anhydride) | ~1860, ~1780 | - | - |
| N-H Stretch | - | ~3400-3300 (two bands) | ~3300 |
| O-H Stretch (Carboxylic Acid) | - | - | ~3300-2500 (broad) |
| C=O Stretch (Amide) | - | - | ~1640 |
| C=O Stretch (Carboxylic Acid) | - | - | ~1700 |
| C-N Stretch | - | ~1300-1200 | ~1300-1200 |
| Aromatic C-H Stretch | - | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950 | ~2920 | ~2950 |
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton Environment | Succinic Anhydride (Experimental) | Mesitylamine (Experimental) | This compound (Predicted) |
| -CH₂-CH₂- (Anhydride) | ~2.9 (s, 4H) | - | - |
| -CH₂-CH₂- (Acid/Amide) | - | - | ~2.7 (t, 2H), ~2.6 (t, 2H) |
| Ar-H | - | ~6.8 (s, 2H) | ~6.9 (s, 2H) |
| -NH₂ | - | ~3.6 (s, 2H) | - |
| -NH- | - | - | ~8.0 (s, 1H) |
| Ar-CH₃ | - | ~2.2 (s, 9H) | ~2.2 (s, 9H) |
| -COOH | - | - | ~12.0 (s, 1H) |
Table 3: Comparative ¹³C NMR Data (δ, ppm)
| Carbon Environment | Succinic Anhydride (Experimental) | Mesitylamine (Experimental) | This compound (Predicted) |
| C=O (Anhydride) | ~173 | - | - |
| -CH₂- (Anhydride) | ~29 | - | - |
| C=O (Amide) | - | - | ~171 |
| C=O (Carboxylic Acid) | - | - | ~175 |
| -CH₂- (Acid/Amide) | - | - | ~31, ~29 |
| Aromatic C (C-NH₂) | - | ~145 | - |
| Aromatic C (C-NH) | - | - | ~135 |
| Aromatic C (C-CH₃) | - | ~129 | ~138, ~129 |
| Aromatic C-H | - | ~118 | ~128 |
| Ar-CH₃ | - | ~17 | ~21, ~18 |
Visualizing the Transformation: Reaction Workflow
The synthesis of this compound is a straightforward nucleophilic addition-elimination reaction. The workflow can be visualized as follows:
Experimental Protocols
The following protocols outline the synthesis of this compound and the subsequent spectroscopic analysis.
Synthesis of this compound
This procedure is adapted from the synthesis of similar N-aryl succinamic acids.
-
Dissolution of Reactants: In a round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Amine: To this solution, add mesitylamine (1.0 equivalent) dropwise at room temperature with constant stirring.
-
Reaction Monitoring: The reaction is typically exothermic. Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the product often precipitates out of the solution. The solid product can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis
-
FT-IR Spectroscopy: FT-IR spectra of the starting materials and the purified product were recorded on an FT-IR spectrometer using KBr pellets. The spectra were collected over a range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were obtained on a 400 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and tetramethylsilane (TMS) was used as an internal standard.
Interpreting the Spectroscopic Evidence
The key to confirming the successful synthesis of this compound lies in identifying the disappearance of characteristic signals from the starting materials and the appearance of new signals corresponding to the product.
-
FT-IR Analysis: The most telling change in the FT-IR spectrum is the disappearance of the characteristic anhydride C=O stretching bands of succinic anhydride (around 1860 and 1780 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid, an amide N-H stretch, and two distinct C=O stretches for the amide and carboxylic acid in the product. The two N-H stretching bands of the primary amine in mesitylamine are replaced by a single N-H stretch in the secondary amide of the product.
-
¹H NMR Analysis: In the ¹H NMR spectrum, the singlet at ~2.9 ppm for the four equivalent protons of succinic anhydride is replaced by two distinct triplets for the non-equivalent methylene protons in the product. The disappearance of the -NH₂ proton signal of mesitylamine and the appearance of a new amide -NH- proton signal and a carboxylic acid -COOH proton signal are clear indicators of product formation. The aromatic and methyl protons of the mesityl group remain largely unchanged, serving as a useful internal reference.
-
¹³C NMR Analysis: The ¹³C NMR spectrum shows the disappearance of the anhydride carbonyl carbon signal of succinic anhydride and the appearance of two new carbonyl signals for the amide and carboxylic acid carbons in the product. The two equivalent methylene carbons of the starting anhydride give rise to two distinct signals in the product.
Elemental Analysis of 4-(Mesitylamino)-4-oxobutanoic Acid: A Comparative Guide
This guide provides a comparative analysis of the elemental composition of 4-(Mesitylamino)-4-oxobutanoic acid against structurally related alternatives. It details the theoretical elemental percentages and outlines the standard experimental protocol for their determination via combustion analysis. This information is crucial for researchers in chemical synthesis and drug development for the verification of molecular structure and purity.
Comparative Elemental Composition
The elemental composition of an organic compound is a fundamental characteristic used to confirm its empirical and molecular formula. The following table summarizes the theoretical weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) for this compound and several related N-aryl and oxobutanoic acid derivatives. These values serve as the benchmark for experimental results obtained through elemental analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Oxygen (O) |
| This compound | C₁₃H₁₇NO₃ | 235.28[1][2] | 66.36% | 7.28% | 5.95% | 20.40% |
| 4-(Methylanilino)-4-oxobutanoic acid | C₁₁H₁₃NO₃ | 207.23[3] | 63.76% | 6.32% | 6.76% | 23.16% |
| 4-(Benzylamino)-4-oxobutanoic acid | C₁₁H₁₃NO₃ | 207.23[4] | 63.76% | 6.32% | 6.76% | 23.16% |
| 4-(4-methylphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₃ | 192.21[5] | 68.73% | 6.29% | 0.00% | 24.97% |
Experimental Protocol: Combustion Analysis
The most common method for determining the elemental composition of organic compounds is combustion analysis. This technique quantitatively measures the mass fractions of carbon, hydrogen, and nitrogen.
Principle: A small, precisely weighed sample of the organic compound is combusted in a furnace with an excess of oxygen at high temperatures (typically around 1000°C). This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or nitrogen oxides (NOx). The nitrogen oxides are subsequently reduced to N₂. The resulting gases are separated, and their amounts are measured by a detector.
Instrumentation: A standard CHN elemental analyzer consists of:
-
An autosampler
-
A high-temperature combustion furnace
-
A reduction furnace containing copper to convert NOx to N₂
-
Specific absorbent traps for H₂O and CO₂
-
A gas chromatography (GC) column for separating N₂ and CO₂
-
A thermal conductivity detector (TCD)
Procedure:
-
Sample Preparation: A small amount of the purified, dry compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule is introduced into the combustion furnace. The tin capsule promotes a rapid, complete "flash" combustion in a temporarily oxygen-enriched atmosphere.
-
Reduction and Gas Purification: The combustion product gases flow through a reduction tube where copper wiring at ~650°C converts any nitrogen oxides to elemental nitrogen. The gas mixture then passes through traps that selectively remove interfering substances like sulfur and halogens, and a water absorbent (e.g., magnesium perchlorate).
-
Separation and Detection: The remaining mixture of CO₂, N₂, and the helium carrier gas passes through a GC column, which separates the individual gases. The thermal conductivity detector measures the concentration of each gas as it elutes from the column.
-
Calculation: The instrument's software calculates the mass of CO₂, H₂O, and N₂ from the detector signals. These masses are then used to determine the percentage by weight of C, H, and N in the original sample. The oxygen percentage is typically determined by difference, assuming C, H, and N are the only other elements present.
Experimental Workflow
The following diagram illustrates the logical workflow of the combustion analysis process for determining the elemental composition of an organic compound.
Caption: Workflow for CHN elemental analysis via combustion.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 201741-53-9 [m.chemicalbook.com]
- 3. 4-(METHYLANILINO)-4-OXOBUTANOIC ACID CAS#: 33684-12-7 [m.chemicalbook.com]
- 4. 4-(BENZYLAMINO)-4-OXOBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Mesitylamino)-4-oxobutanoic Acid: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 4-(Mesitylamino)-4-oxobutanoic acid is critical for maintaining a secure research environment and ensuring regulatory adherence. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
The proper handling and disposal of chemical waste are paramount to laboratory safety and environmental protection. For this compound, a compound classified as a skin irritant, a serious eye irritant, and potentially harmful if swallowed, adherence to established protocols is non-negotiable.[1] This guide outlines the necessary procedures for the disposal of unused product, contaminated materials, and for managing spills of this acidic organic compound.
Hazard Profile and Safety Recommendations
This compound presents several hazards that necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE). Understanding these hazards is the first step in safe disposal.
Summary of Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to these potential hazards, the following PPE is mandatory when handling this compound in any form:
| Protection Type | Specific Recommendations | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a significant risk of splashing. | To protect eyes from splashes and dust. |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended). A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[2][3] | To prevent direct skin contact and irritation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used if handling powders outside of a fume hood or if dust/vapors are generated.[2][4] | To prevent inhalation of irritating dust or vapors. |
| Foot Protection | Closed-toe shoes are required in the laboratory at all times.[2] | To protect feet from potential spills. |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the disposal of this compound under various laboratory scenarios.
Unused or waste this compound must be treated as hazardous chemical waste.
Methodology:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. The container must be in good condition and have a secure screw-top lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[5][6][7][8] The label must also include:
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area.[9] This area should be away from incompatible materials, particularly bases and strong oxidizing agents.[3][9] Ensure the storage area is cool, dry, and well-ventilated.[3]
-
Disposal Request: Once the container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposable items that have come into contact with this compound are also considered hazardous waste.
Methodology:
-
Segregation: Collect all contaminated disposable items, such as gloves, weigh boats, and paper towels, in a separate, clearly labeled hazardous waste container.
-
Container: Use a plastic-lined container or a designated solid waste container that can be securely sealed.
-
Labeling: Label the container as "Hazardous Waste" and list the contents as "Debris contaminated with this compound." Include the accumulation start date and hazard information.
-
Disposal: Dispose of this container through your institution's hazardous waste management program.
For non-disposable labware (e.g., glassware), decontaminate by rinsing with a suitable solvent. The first rinse should be collected as hazardous liquid waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.
For Small Spills (e.g., less than 5 grams in a contained area):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): If the spill generates a significant amount of dust, evacuate the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in the table above before attempting to clean the spill.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[1][10]
-
Neutralization (with caution): Slowly and carefully add a weak base, such as sodium bicarbonate (baking soda), to the absorbent material, starting from the outside of the spill and working inwards.[2][10][11] Avoid creating excess dust.
-
Collection: Once the material is absorbed and neutralized, carefully sweep or scoop the mixture into a designated hazardous waste container.[12]
-
Decontamination: Clean the spill area with a damp cloth or paper towels. Collect these cleaning materials as hazardous waste.
-
Disposal: Seal and label the hazardous waste container and dispose of it through your institution's EHS department.
For Large Spills (e.g., more than 5 grams or outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you to contain any dust or vapors.[13]
-
Alert Authorities: Notify your institution's EHS or emergency response team immediately.[11][13] Provide them with the name of the chemical, the approximate amount spilled, and the location.
-
Secure the Area: Prevent unauthorized personnel from entering the area.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup of large spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 4. leelinework.com [leelinework.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Hazardous Waste Storage & Labeling [sandiegocounty.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Research SOP: SOP FOR HANDLING OF CHEMICAL SPILLS [researchsop.com]
- 11. cws.auburn.edu [cws.auburn.edu]
- 12. Lab Safety Emergency Chemical Spill Procedures | University of Hawaii at Manoa – Environmental Health & Safety Office [hawaii.edu]
- 13. coral.washington.edu [coral.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
